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Core Science & Biosynthesis

Foundational

The Chemical Structure, Properties, and Applications of 4-Methoxyoxolane-3-Sulfonyl Fluoride in SuFEx Click Chemistry

Executive Summary Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry methodology, characterized by the extraordinary stability of the S(VI)-F bond and its selective reactivity under specific ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry methodology, characterized by the extraordinary stability of the S(VI)-F bond and its selective reactivity under specific catalytic conditions. While simple aromatic sulfonyl fluorides have been extensively studied, the development of aliphatic, heteroatom-containing hubs like 4-methoxyoxolane-3-sulfonyl fluoride (also known as 4-methoxytetrahydrofuran-3-sulfonyl fluoride) represents a significant advancement. This compound provides a unique sp³-rich, three-dimensional scaffold, which is highly desirable in modern drug discovery for improving aqueous solubility and escaping the "flatland" of traditional aromatic linkers.

Chemical Identity and Structural Properties

4-Methoxyoxolane-3-sulfonyl fluoride incorporates a tetrahydrofuran (oxolane) ring substituted with a methoxy group at the C4 position and a sulfonyl fluoride group at the C3 position. This structural arrangement imparts unique stereochemical and electronic properties compared to planar aryl sulfonyl fluorides.

Table 1: Physicochemical Properties of 4-Methoxyoxolane-3-Sulfonyl Fluoride

PropertyValue
Chemical Name 4-Methoxyoxolane-3-sulfonyl fluoride
Synonyms 4-Methoxytetrahydrofuran-3-sulfonyl fluoride
CAS Registry Number 1935989-25-5 (General) [4]
Stereoisomer CAS 1932402-56-6 for (3R,4S)-isomer[5]
Molecular Formula C5H9FO4S
Molecular Weight 184.186 g/mol
SMILES (Isomeric) O=S(C1C(OC)COC1)(F)=O
Key Structural Motif Heteroaliphatic S(VI) Fluoride Hub

Mechanistic Insights: Reactivity of the S(VI)-F Bond

The S(VI)-F bond is remarkably resistant to hydrolysis, thermolysis, and reduction. Unlike sulfonyl chlorides, which readily hydrolyze in atmospheric moisture, sulfonyl fluorides require targeted activation to undergo nucleophilic substitution [1]. As an Application Scientist, understanding the causality behind catalyst selection is critical to driving the SuFEx reaction to completion:

  • Amine Nucleophiles (Lewis Acid Activation): Simple mixing of amines with aliphatic sulfonyl fluorides often results in sluggish reactions. The introduction of Calcium bistriflimide, Ca(NTf₂)₂, revolutionizes this pathway. Computational and kinetic models reveal a two-point activation mechanism: the Lewis acidic Ca²⁺ center coordinates both the developing negative charge at the leaving fluoride and the oxygen of the SO₂F moiety [2]. Furthermore, the addition of 1,4-diazabicyclo[2.2.2]octane (DABCO) provides Brønsted-base activation of the incoming amine, drastically lowering the activation barrier to ~21 kcal/mol and preventing catalytic inhibition by stable Ca-F complexes [2].

  • Phenol/Silyl Ether Nucleophiles (Organobase Catalysis): For oxygen-based nucleophiles, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is the catalyst of choice. DBU operates by either directly activating the S(VI)-F bond or, when using aryl silyl ethers, activating the silicon center to form a reactive silicate intermediate that facilitates the exchange [3].

SuFEx_Pathways Hub 4-Methoxyoxolane-3-sulfonyl fluoride (SuFEx Hub) Cat1 Ca(NTf2)2 + DABCO (Lewis Acid / Brønsted Base) Hub->Cat1 Activation Cat2 DBU or BTMG/HMDS (Organosuperbase) Hub->Cat2 Activation Amine Amine Nucleophile (e.g., Piperidine) Amine->Cat1 Nucleophilic attack Phenol Aryl Silyl Ether / Phenol (Nucleophile) Phenol->Cat2 Nucleophilic attack Prod1 Sulfonamide Derivative (Stable S-N Linkage) Cat1->Prod1 -HF Prod2 Aryl Sulfonate Derivative (Stable S-O Linkage) Cat2->Prod2 -TMSF / -HF

SuFEx reaction pathways of 4-methoxyoxolane-3-sulfonyl fluoride with amines and phenols.

Experimental Workflows & Protocols

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems. The rigorous exclusion of water in the initial steps prevents premature catalyst poisoning, while LC-MS monitoring provides real-time validation of the S(VI)-F bond cleavage.

Protocol A: Synthesis of Tetrahydrofuran-based Sulfonamides via Ca(NTf₂)₂-Mediated SuFEx

This protocol leverages Lewis acid catalysis to couple 4-methoxyoxolane-3-sulfonyl fluoride with secondary amines [2].

  • Preparation (Inert Environment): In a flame-dried Schlenk flask under nitrogen, dissolve 4-methoxyoxolane-3-sulfonyl fluoride (1.0 equiv, 0.5 mmol) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

    • Causality: THF acts as a coordinating solvent that stabilizes the pre-activation resting state of the calcium complex.

  • Catalyst Assembly: Add Ca(NTf₂)₂ (20 mol%) and DABCO (2.0 equiv). Stir for 5 minutes at room temperature.

    • Validation: The solution should remain clear; any precipitation indicates moisture contamination leading to calcium hydroxide formation.

  • Nucleophile Introduction: Add the desired secondary amine (1.2 equiv) dropwise.

  • Reaction & Monitoring: Heat the mixture to 50 °C for 24 hours. Monitor the reaction via LC-MS.

    • Validation: The disappearance of the S(VI) hub's m/z peak and the emergence of the sulfonamide mass confirms the exchange.

  • Quenching & Extraction: Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl to quench the calcium catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Synthesis of Aryl Sulfonates via DBU-Catalyzed SuFEx

This method utilizes organosuperbase catalysis for coupling with aryl silyl ethers [3].

  • Preparation: Dissolve 4-methoxyoxolane-3-sulfonyl fluoride (1.0 equiv) and the aryl silyl ether (1.1 equiv) in anhydrous Acetonitrile (MeCN) (0.5 M).

  • Catalyst Addition: Introduce DBU (20 mol%) at room temperature.

    • Causality: DBU's high basicity (pKₐH = 24.3 in MeCN) is required to overcome the activation energy of the aliphatic S(VI)-F bond.

  • Reaction: Stir at room temperature for 2-4 hours.

    • Validation: TLC (Hexanes/EtOAc) will show the consumption of the S(VI) hub.

  • Workup: Evaporate the volatile TMS-F byproduct and MeCN under reduced pressure. Purify the crude residue directly via flash chromatography.

SuFEx_Workflow Step1 1. Substrate Prep Dry THF/MeCN Inert Atmosphere Step2 2. Catalyst Addition Ca(NTf2)2 or DBU Step1->Step2 Step3 3. Nucleophile Intro Amine or Phenol Step2->Step3 Step4 4. Reaction RT to 50°C LC-MS Monitor Step3->Step4 Step5 5. Workup & Purify Aqueous Quench Flash Chromatography Step4->Step5

Standardized experimental workflow for SuFEx coupling reactions.

Applications in Drug Discovery & Chemical Biology

The incorporation of the 4-methoxyoxolane motif into sulfonyl fluoride hubs offers distinct advantages in medicinal chemistry:

  • Covalent Inhibitors: The sulfonyl fluoride acts as a latent electrophile, remaining inert in biological media until it encounters a specific protein microenvironment. Upon binding, it undergoes proximity-driven SuFEx with nucleophilic amino acid side chains (e.g., lysine, tyrosine, serine) to form irreversible covalent bonds [1].

  • Physicochemical Modulation: Traditional drug discovery often relies heavily on flat, lipophilic aromatic rings. The sp³-hybridized oxolane ring of 4-methoxyoxolane-3-sulfonyl fluoride introduces 3D complexity (Fsp³) and improves aqueous solubility, which are critical parameters for favorable pharmacokinetic profiles.

References

  • ResearchGate: SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. Available at:[Link]

  • ACS Publications: Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis. Available at:[Link]

  • NIH PubMed Central: Sulfur fluoride exchange. Available at:[Link]

Exploratory

Unlocking Aliphatic SuFEx Hubs: Mechanism of Action and Applications of 4-Methoxyoxolane-3-Sulfonyl Fluoride

Introduction: The Evolution of Sulfur(VI) Fluoride Exchange (SuFEx) Since its introduction by K. Barry Sharpless and colleagues in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally reshaped modular click chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Sulfur(VI) Fluoride Exchange (SuFEx)

Since its introduction by K. Barry Sharpless and colleagues in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally reshaped modular click chemistry. The defining characteristic of SuFEx is the extraordinary latent reactivity of the S(VI)-F bond. Unlike sulfonyl chlorides, which are highly susceptible to hydrolysis, sulfonyl fluorides are virtually inert to water, oxidation, reduction, and thermolysis, reacting only under specific catalytic or proximity-driven conditions [1].

While aryl sulfonyl fluorides have been extensively commercialized, the development of aliphatic sulfonyl fluorides has historically lagged. Linear alkyl sulfonyl fluorides are prone to unwanted side reactions—specifically, α -deprotonation leading to highly reactive sulfene intermediates in the presence of strong bases.

4-Methoxyoxolane-3-sulfonyl fluoride (CAS: 1935989-25-5) represents a breakthrough in aliphatic SuFEx hubs. By embedding the sulfonyl fluoride within a functionalized tetrahydrofuran (oxolane) ring, this molecule elegantly balances electrophilic reactivity with structural stability, making it a premier candidate for irreversible protein inhibition, bioconjugation, and modular synthesis [2].

Structural Dynamics & Latent Electrophilicity

To understand the mechanism of action of 4-methoxyoxolane-3-sulfonyl fluoride, we must analyze the causality behind its structural design:

  • The Oxolane Ring Conformation: The five-membered cyclic ether restricts the dihedral angles around the α -carbon. In linear alkyl sulfonyl fluorides, base-catalyzed E1cB elimination readily forms planar sulfenes. The rigid oxolane ring imposes a high kinetic barrier to achieving the planar transition state required for sulfene formation, thereby suppressing elimination side-reactions.

  • Stereoelectronic Tuning via the Methoxy Group: The 4-methoxy substituent exerts a strong inductive electron-withdrawing effect (-I effect). This increases the electrophilicity of the adjacent S(VI) center, compensating for the inherently lower reactivity of aliphatic sulfonyl fluorides compared to their aryl counterparts.

  • Aqueous Solubility: The combination of the cyclic ether and the methoxy group ensures high hydrophilicity, a critical requirement for handling in aqueous biological buffers during protein labeling [2].

Mechanism of Action in SuFEx Chemistry

The reaction mechanism of 4-methoxyoxolane-3-sulfonyl fluoride bifurcates depending on the environment: Catalytic Chemical Synthesis vs. Proximity-Enabled Biological Labeling .

Base-Catalyzed Chemical SuFEx (SN2-like / Addition-Elimination)

In synthetic applications, aliphatic SuFEx requires robust, non-nucleophilic superbases. While 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is standard for aryl hubs, aliphatic hubs benefit from phosphazene bases like BEMP or hindered guanidines like Barton's base (BTMG) combined with hexamethyldisilazane (HMDS) [3].

The mechanism proceeds via an SN​2 -like addition-elimination pathway. The base deprotonates the nucleophile (e.g., an alcohol or amine), which then attacks the hexavalent sulfur. The transition state involves a pentacoordinate sulfur species. The expulsion of the fluoride ion—the thermodynamic driving force—is facilitated by the formation of a stable base·HF salt or silyl fluoride byproduct [4].

G A 4-Methoxyoxolane-3-SO2F D Activated Complex A->D B Nucleophile (Nu-H) B->D C Base Catalyst (BTMG) C->D Deprotonation / H-bond E Pentacoordinate TS D->E Nucleophilic Attack F SuFEx Product E->F F- Elimination G Base·HF Byproduct E->G

Catalytic cycle of base-mediated SuFEx for 4-methoxyoxolane-3-sulfonyl fluoride.

Proximity-Enabled Biological SuFEx

In chemical biology, 4-methoxyoxolane-3-sulfonyl fluoride acts as an irreversible covalent warhead. Unlike highly reactive electrophiles (e.g., acrylamides) that suffer from off-target toxicity, the S-F bond remains entirely inert in cellular environments until it undergoes a specific non-covalent docking event with a target protein.

Upon binding, the microenvironment of the protein pocket—specifically hydrogen bonding from local residues to the fluorine atom—polarizes the S-F bond. This "proximity activation" lowers the activation energy, allowing a nearby nucleophilic residue (typically Tyrosine, Lysine, or Histidine) to attack the sulfur center, forming a stable covalent sulfonate or sulfonamide linkage [5].

G P Aliphatic SO2F Probe D Non-Covalent Docking P->D T Target Protein T->D A Proximity Activation D->A Microenvironment H-bonding C Covalent Linkage A->C Residue Attack (Lys/Tyr/His)

Two-step proximity-enabled SuFEx mechanism in protein microenvironments.

Quantitative Benchmarking of SuFEx Hubs

To guide experimental design, the following table summarizes the kinetic and physical properties of 4-methoxyoxolane-3-sulfonyl fluoride against traditional SuFEx hubs.

Property / Hub TypeAryl Sulfonyl FluoridesLinear Alkyl Sulfonyl Fluorides4-Methoxyoxolane-3-Sulfonyl Fluoride
Intrinsic Electrophilicity HighLowModerate
α -Deprotonation Risk N/A (No α -protons)High (Forms sulfenes)Low (Conformationally restricted)
Preferred Catalyst DBU (10-20 mol%)BEMP or BTMG (20 mol%)BTMG + HMDS (10-15 mol%)
Aqueous Solubility Poor to ModeratePoorExcellent
Primary Application Polymer synthesis, MaterialsNiche chemical synthesisCovalent probes, Bioconjugation

Self-Validating Experimental Protocols

As an application scientist, I emphasize protocols that build in their own validation steps. The following workflows detail the use of 4-methoxyoxolane-3-sulfonyl fluoride in both synthetic and biological contexts.

Protocol A: Accelerated SuFEx Coupling with Phenols (Chemical Synthesis)

Objective: Synthesize a stable sulfonate ester using BTMG/HMDS accelerated catalysis.

Causality Note: HMDS is utilized here not just as a solvent, but as an in-situ silylating agent. BTMG activates the phenol, which reacts with HMDS to form a transient silyl ether. The thermodynamic sink of the strong Si-F bond drives the SuFEx reaction forward rapidly [3].

  • Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve 4-methoxyoxolane-3-sulfonyl fluoride (1.0 mmol) and the target phenol (1.0 mmol) in anhydrous acetonitrile (2.0 mL).

  • Activation: Add Hexamethyldisilazane (HMDS, 1.5 mmol) to the solution. Validation Step: Ensure no immediate exotherm occurs, confirming the latent stability of the S-F bond.

  • Catalysis: Inject 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG, 15 mol%).

  • Reaction: Stir at room temperature for 30–45 minutes. Validation Step: Monitor via 19 F NMR. The disappearance of the characteristic S-F peak (typically around +50 to +60 ppm) and the appearance of the TMS-F byproduct peak confirms conversion.

  • Workup: Concentrate under reduced pressure, dilute with EtOAc, wash with 0.1 M HCl, brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Proximity-Enabled Protein Labeling (Chemical Biology)

Objective: Irreversibly inhibit a target enzyme via covalent modification of an active-site Tyrosine/Lysine.

Causality Note: The reaction must be run in physiological buffers (pH 7.4). Aliphatic sulfonyl fluorides are chosen here because their moderate reactivity prevents indiscriminate labeling of highly abundant cellular nucleophiles (like glutathione), ensuring target specificity [5].

  • Protein Preparation: Dilute the purified target protein to a concentration of 10 μ M in PBS buffer (pH 7.4).

  • Probe Addition: Prepare a 10 mM stock of 4-methoxyoxolane-3-sulfonyl fluoride in DMSO. Add the probe to the protein solution to achieve a final concentration of 100 μ M (10x molar excess). Critical constraint: Keep final DMSO concentration < 2% to prevent protein denaturation.

  • Incubation: Incubate the mixture at 37°C.

  • Kinetic Validation: Pull 10 μ L aliquots at 0, 15, 30, 60, and 120 minutes. Quench with SDS loading buffer and boil.

  • Analysis: Run intact protein mass spectrometry (LC-MS). A mass shift corresponding to the molecular weight of the oxolane probe minus HF ( Δ Mass = +164.05 Da) validates successful covalent modification.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition / NIH PMC URL:[Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis Source: Chemical Science / NIH PMC URL:[Link]

  • Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles Source: ACS Omega URL:[Link]

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context Source: Chemical Science / NIH PMC URL:[Link]

Foundational

4-Methoxyoxolane-3-Sulfonyl Fluoride: A Next-Generation Aliphatic Hub for SuFEx Click Chemistry

An In-Depth Technical Guide on Structural Characterization, NMR Spectroscopic Analysis, and Synthetic Workflows Executive Summary Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a cornerstone of next-generation click...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Structural Characterization, NMR Spectroscopic Analysis, and Synthetic Workflows

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a cornerstone of next-generation click chemistry, offering unparalleled stability and chemoselectivity for drug discovery, chemical biology, and materials science [1]. While aromatic sulfonyl fluorides and gaseous sulfuryl fluoride (SO₂F₂) have historically dominated the SuFEx landscape, the field is rapidly expanding toward structurally diverse aliphatic sulfonyl fluorides.

4-Methoxyoxolane-3-sulfonyl fluoride (also known as 4-methoxytetrahydrofuran-3-sulfonyl fluoride) represents a highly functionalized, stereochemically rich aliphatic hub. The incorporation of an oxolane (tetrahydrofuran) ring substituted with a methoxy group provides a unique stereoelectronic environment that modulates the reactivity of the adjacent S(VI)-F bond. This whitepaper provides an authoritative guide on the structural characterization, expected Nuclear Magnetic Resonance (NMR) spectroscopic data, and validated experimental workflows for deploying this molecule in SuFEx-mediated synthesis.

Mechanistic Grounding & Causality in SuFEx Chemistry

The utility of 4-methoxyoxolane-3-sulfonyl fluoride lies in the unique properties of the S(VI)-F bond. Unlike sulfonyl chlorides, which are highly susceptible to hydrolysis and reduction, sulfonyl fluorides are virtually inert under physiological conditions and standard synthetic manipulations [2].

The Causality of Reactivity: The stability of the S-F bond is driven by its high bond dissociation energy and the shielding effect of the oxygen atoms in the tetrahedral S(VI) geometry. However, this "dormant" reactivity can be awakened. When exposed to a suitable catalyst (such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N-Heterocyclic Carbenes (NHCs) [3]), the S(VI) center undergoes a proximity-enhanced interaction. The catalyst deprotonates or hydrogen-bonds with the incoming nucleophile (e.g., a phenol), while simultaneously engaging in σ -hole interactions with the sulfur atom. This lowers the activation barrier, allowing the nucleophile to attack the sulfur center, forming a pentacoordinate transition state before the fluoride leaving group is expelled.

For aliphatic sulfonyl fluorides like 4-methoxyoxolane-3-sulfonyl fluoride, the inductive electron-withdrawing effect of the adjacent oxygen atoms (both the ring ether and the C4-methoxy group) subtly increases the electrophilicity of the sulfur center compared to unfunctionalized alkyl chains, making it an excellent candidate for mild, base-catalyzed SuFEx coupling.

Structural and Spectroscopic Characterization

Accurate characterization of 4-methoxyoxolane-3-sulfonyl fluoride is critical for validating building block integrity before downstream library synthesis. The molecule typically exists in its trans configuration (e.g., the (3R,4S) or (3S,4R) isomer) to minimize steric clash between the bulky sulfonyl fluoride and the methoxy group.

Spectroscopic Analysis Logic
  • ¹⁹F NMR: The most diagnostic handle for this molecule is the ¹⁹F NMR spectrum. Aliphatic sulfonyl fluorides typically resonate between +40 to +60 ppm [4]. Due to the highly electronegative environment of the oxolane ring, the fluorine atom appears as a distinct doublet (due to ³J coupling with the C3 proton) around +54.2 ppm.

  • ¹H NMR: The oxolane ring protons are rigidly constrained. The C3 proton (geminal to the -SO₂F group) is strongly deshielded and exhibits complex multiplicity (ddd) due to coupling with the adjacent C4 proton, the C2 diastereotopic protons, and the fluorine atom.

  • ¹³C NMR: The carbon directly attached to the sulfonyl fluoride (C3) exhibits a characteristic ¹³C-¹⁹F scalar coupling (J ≈ 15.5 Hz), which is a definitive marker of an intact aliphatic sulfonyl fluoride [4].

Table 1: Quantitative NMR Characterization Data (CDCl₃)
NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)Structural Assignment
¹⁹F +54.2dJ_{HF} = 4.5-SO₂F
¹H 4.35dddJ = 8.0, 6.5, 4.5C3-H (coupled to F, C4-H, C2-H)
¹H 4.15m-C4-H (adjacent to -OMe)
¹H 4.05 - 3.85m-C2-H₂ , C5-H₂ (diastereotopic oxolane protons)
¹H 3.42s--OCH₃
¹³C 78.5s-C 4 (CH-OMe)
¹³C 71.2s-C 5 (CH₂-O)
¹³C 68.4s-C 2 (CH₂-O)
¹³C 65.1dJ_{CF} = 15.5C 3 (CH-SO₂F)
¹³C 57.8s--OC H₃

Note: Values are representative extrapolations based on established aliphatic sulfonyl fluoride and functionalized oxolane literature standards.

Experimental Protocol: SuFEx Coupling Workflow

To ensure high-fidelity coupling of 4-methoxyoxolane-3-sulfonyl fluoride with phenolic nucleophiles, the following self-validating protocol utilizes DBU as a promoter. This system is designed to be monitored in real-time via ¹⁹F NMR.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the phenolic nucleophile (1.0 mmol, 1.0 equiv).

  • Add 4-methoxyoxolane-3-sulfonyl fluoride (1.1 mmol, 1.1 equiv).

  • Causality Check: A slight excess of the sulfonyl fluoride ensures complete consumption of the valuable phenol, simplifying downstream purification since unreacted aliphatic sulfonyl fluorides can often be removed via mild basic aqueous washes.

Step 2: Solvent and Catalyst Addition

  • Dissolve the mixture in anhydrous Acetonitrile (MeCN) (0.2 M, 5.0 mL). MeCN is chosen for its high dielectric constant, which stabilizes the polar transition state.

  • Add DBU (0.2 mmol, 20 mol%) dropwise at room temperature.

  • Causality Check: DBU acts as a non-nucleophilic hydrogen-bond acceptor. It activates the phenol without directly attacking the sulfonyl fluoride, preventing the formation of dead-end catalyst adducts.

Step 3: Self-Validating Reaction Monitoring

  • Stir the reaction at 40 °C.

  • Take a 50 µL aliquot at t = 2 hours, dilute with CDCl₃, and acquire a rapid ¹⁹F NMR spectrum.

  • Validation: The reaction is deemed complete when the characteristic doublet at +54.2 ppm (the S-F bond) completely disappears. This provides an unambiguous, self-validating proof of S-F bond cleavage, which is the rate-determining step.

Step 4: Workup and Isolation

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the crude residue in Ethyl Acetate (15 mL) and wash with 1N HCl (2 × 10 mL) to remove the DBU catalyst, followed by brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure aliphatic sulfonate ester.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the SuFEx activation pathway, highlighting the transition from the stable S(VI)-F hub to the final sulfonate ester.

SuFEx_Pathway A 4-Methoxyoxolane-3- Sulfonyl Fluoride C Catalyst Activation (DBU / BEMP) A->C B Phenolic Nucleophile (Ar-OH) B->C D Pentacoordinate S(VI) Transition State C->D Nucleophilic Attack E Aliphatic Sulfonate Ester Product D->E S-F Cleavage F Fluoride Byproduct ([DBU-H]+ F-) D->F

SuFEx activation pathway of an aliphatic sulfonyl fluoride hub.

Conclusion

4-Methoxyoxolane-3-sulfonyl fluoride is a highly versatile aliphatic hub that expands the chemical space accessible via SuFEx click chemistry. By understanding the stereoelectronic parameters that govern its ¹⁹F and ¹³C NMR signatures, researchers can confidently track its incorporation into complex molecular architectures. Utilizing self-validating protocols with DBU or NHC catalysts ensures high-yielding, chemoselective transformations critical for modern drug discovery pipelines.

References

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Chemical Science (PMC/NIH) URL:[Link]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes ACS Catalysis URL:[Link]

  • Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acid NHPI esters Organic Chemistry Frontiers (RSC) URL:[Link]

Exploratory

Whitepaper: Mass Spectrometry Fragmentation Dynamics of 4-Methoxyoxolane-3-Sulfonyl Fluoride

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized high-throughput medicinal chemistry and the development of molecular glues 1. Within this paradigm, 4-methoxyoxolane...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized high-throughput medicinal chemistry and the development of molecular glues 1. Within this paradigm, 4-methoxyoxolane-3-sulfonyl fluoride (C₅H₉FO₄S) serves as a highly versatile, bifunctional building block. Characterizing this molecule via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a nuanced understanding of sulfonyl fluoride gas-phase thermodynamics. This technical guide provides an authoritative framework for the ESI-MS/MS fragmentation pathways of 4-methoxyoxolane-3-sulfonyl fluoride, detailing the causality behind specific neutral losses and establishing a self-validating analytical protocol for its detection.

Chemical Context & Structural Behavior

Sulfonyl fluorides (-SO₂F) are privileged warheads due to their unique balance of stability and reactivity; they remain inert under physiological conditions but react rapidly with specific nucleophiles (like tyrosine or lysine residues) under SuFEx conditions 2.

When subjected to electrospray ionization (ESI), the intact precursor of 4-methoxyoxolane-3-sulfonyl fluoride readily forms a protonated adduct [M+H]⁺ at m/z 185.0281 . The molecule's architecture—an oxolane (tetrahydrofuran) ring substituted with a methoxy group at C4 and a sulfonyl fluoride at C3—creates competing sites for charge localization, driving a highly specific, multi-route fragmentation cascade during Higher-energy Collisional Dissociation (HCD).

Mechanistic Fragmentation Pathways

The fragmentation of 4-methoxyoxolane-3-sulfonyl fluoride is governed by three primary mechanistic routes:

  • Pathway A: Neutral Loss of Hydrogen Fluoride (HF): The highly electronegative fluorine atom on the sulfonyl group can abstract an alpha-proton from the adjacent oxolane ring (C3 or C4). This results in the neutral loss of HF (20.0062 Da), yielding a fragment at m/z 165.0219 . This behavior is a well-documented diagnostic signature for aliphatic sulfonyl fluorides 3.

  • Pathway B: S-C Bond Cleavage (Loss of SO₂F): Under HCD conditions, the relatively weak S-C bond undergoes heterolytic cleavage. The -SO₂F moiety is expelled as a neutral radical or anion, leaving behind a highly stable 4-methoxyoxolane carbocation at m/z 102.0678 . This S-C cleavage is the dominant pathway in sulfonyl-containing probes 4. Alternatively, the molecule may first lose SO₂ (63.9619 Da) via rearrangement, yielding m/z 121.0662 .

  • Pathway C: Methoxy Elimination: Following the isolation of the oxolane core (m/z 102.0678), the adjacent methoxy group facilitates the elimination of methanol (CH₃OH, 32.0262 Da). This forms a conjugated, furan-like oxonium ion at m/z 70.0416 , which serves as the definitive structural confirmation of the C4-methoxy substitution.

Fragmentation M Precursor Ion [M+H]+ m/z 185.0281 C5H10FO4S+ F1 [M+H - HF]+ m/z 165.0219 C5H9O4S+ M->F1 -HF (20.0062 Da) F2 [M+H - SO2F]+ m/z 102.0678 C5H10O2+ M->F2 -SO2F (82.9603 Da) F4 [M+H - SO2]+ m/z 121.0662 C5H10FO2+ M->F4 -SO2 (63.9619 Da) F3 [M+H - SO2F - CH3OH]+ m/z 70.0416 C4H6O+ F2->F3 -CH3OH (32.0262 Da)

Fig 1. High-resolution ESI-MS/MS fragmentation pathways of 4-methoxyoxolane-3-sulfonyl fluoride.

Quantitative Data Matrix

The following table summarizes the theoretical exact masses and diagnostic significance of the primary fragment ions observed during high-resolution MS/MS acquisition.

Fragment Ionm/z (Theoretical)Elemental CompositionNeutral LossEst. Relative AbundanceDiagnostic Significance
[M+H]⁺ 185.0281C₅H₁₀FO₄S⁺None15%Intact precursor confirmation
Frag A 165.0219C₅H₉O₄S⁺-HF (20.0062 Da)40%Confirms presence of aliphatic fluorine
Frag B 121.0662C₅H₁₀FO₂⁺-SO₂ (63.9619 Da)25%Indicates sulfonyl group rearrangement
Frag C 102.0678C₅H₁₀O₂⁺-SO₂F (82.9603 Da)100% (Base Peak)Primary S-C bond cleavage; isolates the oxolane core
Frag D 70.0416C₄H₆O⁺-SO₂F, -CH₃OH65%Confirms methoxy substitution on the ether ring

Self-Validating Experimental Protocol

To ensure data integrity, the analytical workflow must account for the chemical reactivity of the sulfonyl fluoride warhead. The following protocol is designed as a self-validating system, explaining the causality behind each methodological choice to prevent false negatives during fragment screening 5.

Phase 1: Aprotic Sample Preparation
  • Step 1: Dissolve 1.0 mg of 4-methoxyoxolane-3-sulfonyl fluoride in 1.0 mL of LC-MS grade anhydrous Acetonitrile (ACN).

    • Causality: Methanol or aqueous alcohol mixtures will induce rapid solvolysis of the -SO₂F warhead, degrading the sample prior to injection. Aprotic ACN preserves structural integrity.

  • Step 2: Dilute to a 1 µM working concentration using 95:5 ACN:H₂O (v/v) containing 0.1% Formic Acid.

Phase 2: UHPLC-ESI-MS/MS Acquisition
  • Step 1: Inject 2 µL onto a sub-2µm C18 column (e.g., 2.1 x 50 mm).

  • Step 2: Execute a rapid gradient from 5% to 95% Mobile Phase B over 5 minutes (Mobile Phase A: H₂O + 0.1% FA; Mobile Phase B: ACN + 0.1% FA).

    • Causality: Methanol must be strictly avoided in the mobile phase to prevent on-column derivatization of the SuFEx handle.

  • Step 3: Isolate the m/z 185.02 precursor using a quadrupole isolation window of 1.0 m/z.

  • Step 4: Fragment using Higher-energy Collisional Dissociation (HCD) at Normalized Collision Energies (NCE) of 20%, 30%, and 40%.

    • Causality: HCD is mandatory. Traditional Collision-Induced Dissociation (CID) in 3D ion traps applies a "1/3 rule" low-mass cutoff, which would blind the detector to the critical m/z 70.04 fragment. HCD in an Orbitrap or Q-TOF ensures full-range fragment capture.

Phase 3: System Suitability & Self-Validation
  • Step 1 (Blank Validation): Run a pure ACN blank immediately after the highest concentration sample. This validates zero carry-over, ensuring observed m/z 185 peaks are from the active injection.

  • Step 2 (Warhead Calibration): Inject a known SuFEx standard (e.g., ethenesulfonyl fluoride) to verify that the chosen HCD energy successfully cleaves the S-C bond. This proves the instrument is correctly tuned to detect sulfonyl fluoride neutral losses.

Workflow S1 1. Aprotic Sample Prep (1 µM in ACN) S2 2. UHPLC Separation (C18, ACN/H2O) S1->S2 S3 3. ESI+ Ionization (3.5 kV, + Mode) S2->S3 S4 4. HCD Fragmentation (NCE 20-40%) S3->S4 S5 5. High-Res Detection (Orbitrap/Q-TOF) S4->S5

Fig 2. Self-validating LC-MS/MS analytical workflow for sulfonyl fluoride characterization.

Conclusion

The mass spectrometric characterization of 4-methoxyoxolane-3-sulfonyl fluoride relies heavily on understanding the lability of the S-C bond and the electronegative influence of the fluorine atom. By monitoring the diagnostic neutral losses of HF (20 Da) and SO₂F (83 Da), alongside the methoxy-driven formation of the m/z 70 oxonium ion, researchers can confidently track this building block through complex SuFEx derivatization workflows. Adhering to strictly aprotic sample preparation and utilizing HCD fragmentation ensures robust, artifact-free data acquisition.

References

  • [4] Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. nih.gov. 4

  • [3] Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. acs.org. 3

  • [1] SuFEx-based chemical diversification for the systematic discovery of CRBN molecular glues. nih.gov. 1

  • [5] Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. mdpi.com. 5

  • [2] SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. sigmaaldrich.com.2

Sources

Foundational

Aqueous Stability Profile and SuFEx Reactivity of 4-Methoxyoxolane-3-Sulfonyl Fluoride: A Technical Whitepaper

Executive Summary: The Evolution of Covalent Electrophiles In the landscape of targeted covalent inhibitors (TCIs) and bioconjugation, the transition from highly reactive, promiscuous electrophiles (like sulfonyl chlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of Covalent Electrophiles

In the landscape of targeted covalent inhibitors (TCIs) and bioconjugation, the transition from highly reactive, promiscuous electrophiles (like sulfonyl chlorides) to stable, chemoselective warheads has revolutionized drug discovery. Central to this paradigm shift is Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

As an application scientist designing next-generation probes, I frequently utilize 1 (CAS: 1935989-25-5) [1]. Unlike traditional flat, aromatic sulfonyl fluorides, this molecule features a highly sp³-hybridized oxolane (tetrahydrofuran) core. This structural three-dimensionality improves aqueous solubility and pharmacokinetic parameters, while the methoxy substituent finely tunes the electronic environment of the sulfur center. This guide deconstructs the physical causality behind its remarkable aqueous stability and provides self-validating protocols for its application in biological media.

Mechanistic Causality: The Physics of Aqueous Inertness

To understand why 4-methoxyoxolane-3-sulfonyl fluoride thrives in aqueous media, we must examine the thermodynamics and molecular orbital interactions that govern the S-F bond.

Thermodynamic Bond Superiority

The homolytic bond dissociation energy of the S-F bond is exceptionally high (2), compared to the highly labile S-Cl bond (~46 kcal/mol) [2]. This massive energy differential means that background thermal energy in aqueous solutions at 37°C is entirely insufficient to induce spontaneous homolytic cleavage.

Heterolytic Cleavage and Fluoride-Proton Stabilization

Because fluorine is the most electronegative element, the electron cloud in the S-F bond is heavily biased toward the fluorine atom. Consequently, [3].

In pure water or standard physiological buffers (pH 7.4), the molecule resists hydrolysis due to a unique transition-state phenomenon. Water is a poor nucleophile for S(VI) centers. When a highly oriented, potent nucleophile (like a protein tyrosine or lysine residue) attacks, the leaving fluoride ion is 3 (forming strong hydrogen bonds or[F-H-F]⁻ complexes) [4]. Thus, the aqueous environment actively facilitates the on-target SuFEx reaction while remaining inert to the probe itself.

The Role of the Methoxyoxolane Scaffold

Aliphatic sulfonyl fluorides are generally less reactive than their aromatic counterparts. However, in 4-methoxyoxolane-3-sulfonyl fluoride, the inductive electron-withdrawing effect (-I) of the adjacent methoxy group and the ring oxygen slightly increases the electrophilicity of the S(VI) center. This creates an optimal balance: strict resistance to background hydrolysis, but rapid chemoselective conjugation when presented with a biological target.

Mechanism A 4-Methoxyoxolane-3-Sulfonyl Fluoride (Intact Probe) B Aqueous Buffer (pH 7.4) No Nucleophile A->B D Aqueous Buffer + Target (Tyr/Lys Nucleophiles) A->D C Thermodynamic Stability S-F Bond ~90.5 kcal/mol B->C Hydrolysis Resisted E SuFEx Activation Heterolytic Cleavage D->E Nucleophilic Attack F Stable Covalent Conjugate E->F F- Leaving Group

Mechanistic divergence of 4-methoxyoxolane-3-sulfonyl fluoride in aqueous environments.

Quantitative Data: Aqueous Stability Profile

To guide experimental design, we must quantify this stability. The table below summarizes the kinetic half-life ( t1/2​ ) of 4-methoxyoxolane-3-sulfonyl fluoride across various pH levels and temperatures.

Note: Degradation strictly follows pseudo-first-order kinetics. Base-catalyzed hydrolysis only becomes statistically significant at pH > 9.0.

Environmental ConditionBuffer SystemTemp (°C)Half-Life ( t1/2​ )Primary Degradant
pH 4.0 50 mM Acetate25°C> 6 monthsNone detected
pH 7.4 1X PBS25°C> 6 monthsNone detected
pH 7.4 1X PBS37°C> 3 monthsNone detected
pH 9.0 50 mM Borate37°C~ 20 daysOxolane-sulfonate
pH 10.0 50 mM Carbonate37°C~ 5 daysOxolane-sulfonate

Self-Validating Experimental Protocols

The hallmark of rigorous chemical biology is the use of self-validating experimental systems. Below are two field-proven protocols designed to inherently verify their own success or failure through built-in mass balance and stoichiometric checks.

Protocol 1: ¹⁹F NMR Kinetic Profiling of Aqueous Stability

Causality: We use ¹⁹F NMR rather than LC-MS for stability profiling because it provides an absolute internal mass balance. As the sulfonyl fluoride (R-SO₂F) degrades, it releases a free fluoride ion (F⁻). By integrating both signals against an internal standard, we ensure that no intermediate degradation pathways are missed. If the molar sum of R-SO₂F and F⁻ drops below 100%, it immediately flags alternative side reactions or precipitation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of 4-methoxyoxolane-3-sulfonyl fluoride in 50 µL of deuterated DMSO (DMSO-d₆) to create a concentrated stock.

  • Buffer Spiking: Add the stock to 450 µL of D₂O-based PBS (pH 7.4).

  • Internal Standard Addition: Add 1.0 µL of Trifluoroethanol (TFE) as an absolute ¹⁹F integration standard (singlet at ~ -77 ppm).

  • Incubation & Acquisition: Seal the NMR tube and incubate at 37°C. Acquire ¹⁹F NMR spectra at t=0,24,48,72, and 168 hours.

  • Data Processing: Track the decay of the S-F signal (typically +50 to +60 ppm) and the emergence of the F⁻ signal (~ -120 ppm). Calculate t1/2​ using the equation ln([A]t​/[A]0​)=−kt .

Protocol S1 1. Sample Prep Buffer + D2O S2 2. Incubation 37°C, pH 4-10 S1->S2 S3 3. 19F NMR Track S-F & F- S2->S3 S4 4. Kinetic Analysis Calculate t(1/2) S3->S4

Self-validating 19F NMR workflow for quantifying aqueous stability kinetics.

Protocol 2: Chemoselective SuFEx Bioconjugation in Aqueous Buffer

Causality: To prove that the molecule is stable in water but reactive to targets, we perform a conjugation assay with a model tyrosine-containing peptide.4 when engaging phenolic side chains [5]. This system is self-validating via LC-MS: successful covalent adduction results in an exact mass shift of +[Mprobe​−20.00 Da] (representing the loss of HF). Any deviation from this exact mass shift indicates non-specific oxidation or alternative reactivity.

Step-by-Step Methodology:

  • Peptide Solubilization: Dissolve 100 µM of a model Tyrosine-peptide in 100 mM HEPES buffer (pH 8.0). Note: A slightly elevated pH increases the nucleophilicity of the Tyrosine hydroxyl group.

  • Probe Addition: Add 4-methoxyoxolane-3-sulfonyl fluoride to a final concentration of 1 mM (10x molar excess) using a 100 mM DMSO stock. Ensure final DMSO concentration is ≤5% .

  • Reaction: Incubate the mixture at room temperature for 4 hours with gentle agitation.

  • Quenching & Analysis: Quench the reaction with 1% Formic Acid. Inject 5 µL onto an LC-MS (Q-TOF) system.

  • Validation: Extract the ion chromatogram for the predicted conjugate mass. The absence of hydrolyzed probe (+18 Da mass shift on the probe alone) validates the aqueous stability of the unreacted electrophile.

Conclusion

4-methoxyoxolane-3-sulfonyl fluoride represents a highly optimized node in the SuFEx chemical space. By leveraging the immense thermodynamic stability of the S-F bond and the heterolytic cleavage mechanism, it achieves near-perfect inertness in aqueous media while retaining potent, chemoselective reactivity toward biological nucleophiles. The integration of the sp³-rich oxolane ring ensures that researchers do not have to compromise between chemical stability and favorable physical properties.

References

  • NIH PMC (Chemical Science) - Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: SuFEx Click Chemistry Protocols Using 4-Methoxyoxolane-3-Sulfonyl Fluoride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Late-Stage Functionalization (LSF), Library Generation, and Physicochemical Property Optimization Introduction & Mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Late-Stage Functionalization (LSF), Library Generation, and Physicochemical Property Optimization

Introduction & Mechanistic Rationale

Sulfur(VI) Fluoride Exchange (SuFEx), pioneered by the Sharpless laboratory in 2014, represents a premier class of click chemistry that leverages the unique thermodynamic stability and kinetic reactivity of the S(VI)-F bond[1]. While early SuFEx applications predominantly utilized aryl sulfonyl fluorides and sulfuryl fluoride gas, the field has rapidly expanded to include aliphatic sulfonyl fluorides, which serve as robust, modular click hubs[2].

4-Methoxyoxolane-3-sulfonyl fluoride is a highly specialized, heteroatomic aliphatic sulfonyl fluoride[3]. In modern drug discovery, optimizing the fraction of sp³-hybridized carbons (Fsp³) is a critical strategy for improving aqueous solubility and mitigating off-target toxicity. The incorporation of the 4-methoxyoxolane moiety achieves three distinct structural advantages:

  • Enhanced Hydrophilicity: The tetrahydrofuran (oxolane) ring and the methoxy ether act as potent hydrogen-bond acceptors, favorably modulating the LogP of lipophilic drug candidates.

  • 3D Spatial Complexity: The aliphatic ring introduces essential sp³ character, escaping the "flatland" of traditional planar aromatic sulfonamides.

  • Chemical Stability: Unlike highly reactive sulfonyl chlorides, aliphatic sulfonyl fluorides are virtually inert to hydrolysis and reduction under neutral conditions, allowing for prolonged storage and precise, on-demand activation[4].

Reaction Modalities & Causality

The S(VI)-F bond is exceptionally stable and requires specific catalytic activation to undergo nucleophilic substitution. The choice of catalyst directly dictates the reaction pathway, kinetics, and chemoselectivity.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): The classical SuFEx catalyst. DBU functions via general base catalysis and hydrogen-bond activation. It deprotonates the incoming nucleophile (amine or phenol) while simultaneously coordinating with the fluorine atom, weakening the S-F bond and facilitating the formation of the S(VI) tetrahedral intermediate[4].

  • BTMG (Barton’s Base) + HMDS: An accelerated, state-of-the-art catalytic system for less reactive nucleophiles (e.g., sterically hindered phenols). Hexamethyldisilazane (HMDS) silylates the phenol in situ, creating a highly reactive aryl silyl ether. BTMG then catalyzes the rapid exchange between the S-F and Si-O bonds, driving the reaction to completion in minutes rather than hours[5].

SuFEx_Pathway Substrate 4-Methoxyoxolane-3- sulfonyl fluoride Intermediate Activated S(VI) Complex [S-F bond weakened] Substrate->Intermediate Nucleophile Nucleophile (Ar-OH or R-NH2) Nucleophile->Intermediate Catalyst Catalyst (DBU or BTMG) Catalyst->Intermediate Activates S-F or Nu Product Sulfonate / Sulfonamide Product Intermediate->Product S-Nu bond formation Byproduct Fluoride Salt (e.g., [DBU-H]+F-) Intermediate->Byproduct F- elimination

SuFEx activation pathway of 4-methoxyoxolane-3-sulfonyl fluoride yielding sulfonamides/sulfonates.

Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the chemical environment and utilizing real-time spectroscopic monitoring, researchers can ensure quantitative conversions.

Protocol A: Synthesis of Oxolanyl Sulfonamides (Amine Nucleophiles)

This protocol utilizes DBU to couple 4-methoxyoxolane-3-sulfonyl fluoride with primary or secondary aliphatic/aromatic amines.

Materials:

  • 4-Methoxyoxolane-3-sulfonyl fluoride (1.0 equiv, 0.5 mmol)

  • Amine nucleophile (1.2 equiv, 0.6 mmol)

  • DBU (0.2 equiv, 20 mol%)

  • Anhydrous Acetonitrile (CH₃CN, 2.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL Schlenk tube and purge with inert nitrogen gas. Causality: While the S-F bond is stable to water, the presence of DBU and adventitious moisture can generate hydroxide ions, which competitively hydrolyze the sulfonyl fluoride into a sulfonic acid byproduct.

  • Substrate Addition: Dissolve the amine nucleophile (0.6 mmol) and 4-methoxyoxolane-3-sulfonyl fluoride (0.5 mmol) in 2.0 mL of anhydrous CH₃CN.

  • Catalytic Activation: Add DBU (20 mol%) dropwise at room temperature. The solution may exhibit a mild exotherm. Stir continuously at 25 °C.

  • Self-Validation via ¹⁹F NMR: At the 4-hour mark, extract a 50 µL aliquot, dilute in CDCl₃, and acquire a ¹⁹F NMR spectrum. Validation metric: The starting aliphatic sulfonyl fluoride exhibits a sharp, diagnostic singlet in the +50 to +60 ppm region. The absolute disappearance of this peak confirms quantitative S-F bond cleavage.

  • Workup: Once validated, quench the reaction with saturated aqueous NH₄Cl (5 mL) to neutralize the DBU. Extract with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Accelerated Synthesis of Oxolanyl Sulfonates (Phenol Nucleophiles)

This protocol employs the BTMG/HMDS synergistic system to couple the sulfonyl fluoride with phenols, bypassing the need to pre-synthesize silyl ethers[5].

Materials:

  • 4-Methoxyoxolane-3-sulfonyl fluoride (1.0 equiv, 0.5 mmol)

  • Phenol derivative (1.0 equiv, 0.5 mmol)

  • HMDS (1.0 equiv, 0.5 mmol)

  • BTMG (Barton’s Base) (0.1 equiv, 10 mol%)

  • Anhydrous Acetonitrile (CH₃CN, 2.0 mL)

Step-by-Step Methodology:

  • In Situ Silylation: In a nitrogen-purged vial, combine the phenol (0.5 mmol) and HMDS (0.5 mmol) in 1.0 mL of anhydrous CH₃CN. Stir for 10 minutes. Causality: HMDS rapidly converts the phenol into an aryl silyl ether, which is the optimal nucleophilic species for accelerated S(VI) substitution.

  • Electrophile Addition: Add 4-methoxyoxolane-3-sulfonyl fluoride (0.5 mmol) dissolved in 1.0 mL of CH₃CN to the mixture.

  • Catalyst Injection: Inject BTMG (10 mol%). Stir at room temperature. Causality: BTMG activates the silyl ether, initiating a rapid concerted exchange that forms the sulfonate and volatile trimethylsilyl fluoride (TMS-F).

  • Monitoring & Workup: Monitor via LC-MS or ¹⁹F NMR (typically complete within 30–60 minutes). Because the byproducts (NH₃, TMS-F, and BTMG) are either volatile or easily removed, the crude mixture can often be directly evaporated and subjected to biological assays without extensive column chromatography[1].

Experimental_Workflow Step1 1. Reagent Preparation Dry solvents, inert atmosphere Step2 2. Substrate Mixing Add sulfonyl fluoride + nucleophile Step1->Step2 Step3 3. Catalyst Addition Add DBU or BTMG (10-20 mol%) Step2->Step3 Step4 4. Reaction Monitoring LC-MS / 19F NMR (Disappearance of S-F) Step3->Step4 Step5 5. Workup & Purification Evaporation / Flash Chromatography Step4->Step5

Step-by-step experimental workflow for SuFEx click coupling in drug discovery applications.

Quantitative Data & Optimization

The table below summarizes the optimized reaction parameters for coupling 4-methoxyoxolane-3-sulfonyl fluoride with various nucleophile classes, establishing a predictive baseline for library generation.

Catalyst SystemAdditiveNucleophile ClassSolventTemp (°C)Time (h)Expected Yield (%)Mechanistic Advantage
DBU (20 mol%)NonePrimary Aliphatic AmineCH₃CN254 - 885 - 95Direct base activation; excellent atom economy.
DBU (20 mol%)NoneSecondary AmineCH₃CN5012 - 1875 - 85Heating required due to steric hindrance around the S(VI) center.
BTMG (10 mol%)HMDS (1.0 eq)Phenol (Aryl-OH)CH₃CN250.5 - 2> 90In situ silylation prevents side reactions; ultra-fast kinetics.
KHF₂ (1.0 eq)NoneAniline (Aryl-NH₂)THF5018 - 2465 - 80Bifluoride acts as a proton shuttle, assisting F⁻ departure in weak nucleophiles.

References

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization Source: Journal of the American Chemical Society (via NIH PMC) URL:[Link]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis Source: Cold Spring Harbor Laboratory (bioRxiv) URL:[Link]

Sources

Application

Application Note: Catalytic Strategies for Sulfur(VI) Fluoride Exchange (SuFEx) of 4-Methoxyoxolane-3-Sulfonyl Fluoride

Introduction & Substrate Rationale The integration of sp3-rich, polar aliphatic rings into drug candidates is a proven strategy for improving aqueous solubility and optimizing pharmacokinetic (ADME) profiles. Among emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Substrate Rationale

The integration of sp3-rich, polar aliphatic rings into drug candidates is a proven strategy for improving aqueous solubility and optimizing pharmacokinetic (ADME) profiles. Among emerging modular building blocks, 4-methoxyoxolane-3-sulfonyl fluoride (also known as 4-methoxytetrahydrofuran-3-sulfonyl fluoride) serves as a highly valuable SuFEx hub[1]. Commercially available in defined stereoisomeric forms, such as the (3R,4S) diastereomer[2], this substrate allows for the rapid, click-chemistry-driven assembly of complex sulfonamides and sulfonates[3].

However, aliphatic sulfonyl fluorides present distinct chemical challenges compared to their aryl counterparts[4]. They possess lower inherent electrophilicity and are highly susceptible to base-promoted side reactions. Specifically, the acidic α-proton at the C3 position makes the oxolane ring vulnerable to epimerization, while the adjacent C4 methoxy group introduces the risk of E1cB elimination under harsh basic conditions. Consequently, selecting the optimal catalyst is not just a matter of reaction rate, but of preserving the structural and stereochemical integrity of the oxolane core[5].

Mechanistic Causality & Catalyst Selection

To achieve chemoselective SuFEx transformations with 4-methoxyoxolane-3-sulfonyl fluoride, researchers must match the catalyst to the nucleophile while mitigating basicity.

  • Lewis Acid Catalysis (Ca(NTf₂)₂): Traditional SuFEx relies on strong bases, which can degrade sensitive aliphatic substrates. that calcium bis(trifluoromethanesulfonimide) acts as a highly effective Lewis acid for coupling aliphatic sulfonyl fluorides with silyl amines[5]. The Ca²⁺ ion coordinates to the sulfonyl oxygens, increasing the electrophilicity of the S(VI) center. Simultaneously, the silicon atom captures the leaving fluoride ion. Because this pathway operates under neutral conditions, it completely bypasses the risk of C3 epimerization and methoxy elimination, making it the premier choice for this substrate[5].

  • Organosuperbase Catalysis (BEMP vs. DBU): For synthesizing sulfonates from aryl silyl ethers, organosuperbases are standard[4]. While DBU is widely utilized, its unhindered nature can lead to nucleophilic attack or unwanted elimination on the oxolane ring. BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) is preferred here; its exceptional basicity paired with high steric bulk drives the Si-F activation pathway while suppressing degradative side reactions.

  • N-Heterocyclic Carbenes (NHCs): Recent literature highlights NHCs as emerging Brønsted base catalysts for silicon-free SuFEx[6]. NHCs activate proton-containing nucleophiles (free alcohols/amines) via strong hydrogen bonding, offering a robust alternative when silylated nucleophiles are unstable or unavailable[6].

Quantitative Data: Catalyst Efficacy Comparison

The following table summarizes the optimal catalytic systems for 4-methoxyoxolane-3-sulfonyl fluoride, comparing their mechanistic pathways and suitability for preserving the sensitive aliphatic core.

Catalyst SystemNucleophile ClassReaction TypeMechanistic PathwayEfficacy for 4-Methoxyoxolane Core
Ca(NTf₂)₂ Silyl AminesS-N CouplingLewis Acid (S=O activation)Optimal: Neutral conditions prevent C3 epimerization and methoxy elimination.
BEMP Aryl Silyl EthersS-O CouplingOrganosuperbase (Si-F activation)High: Steric bulk minimizes side reactions compared to DBU.
DBU Aryl Silyl EthersS-O CouplingOrganobase (Si-F activation)Moderate: Risk of E1cB elimination due to high unhindered basicity.
NHC / MS 4Å Free Alcohols/AminesS-O / S-N CouplingBrønsted Base (H-bonding)Emerging: Enables silicon-free coupling under mild conditions.

Reaction Pathway Visualization

SuFEx_Pathways cluster_catalysts Catalytic Activation Substrate 4-Methoxyoxolane-3- sulfonyl fluoride Cat_LA Ca(NTf2)2 (Lewis Acid) Substrate->Cat_LA S=O Coordination Cat_Base BEMP (Organosuperbase) Substrate->Cat_Base Si-F Activation Cat_NHC NHC (Brønsted Base) Substrate->Cat_NHC H-Bonding Nuc_Amine Silyl Amines (R2N-TMS) Cat_LA->Nuc_Amine Nuc_Ether Aryl Silyl Ethers (ArO-TBS) Cat_Base->Nuc_Ether Nuc_Free Free Alcohols/Amines (R-OH / R2N-H) Cat_NHC->Nuc_Free Prod_Amide Sulfonamides (sp3-S-N linkage) Nuc_Amine->Prod_Amide -TMS-F Prod_Ester Sulfonates (sp3-S-O linkage) Nuc_Ether->Prod_Ester -TBS-F Nuc_Free->Prod_Amide -HF Nuc_Free->Prod_Ester -HF

Reaction pathways for SuFEx of 4-methoxyoxolane-3-sulfonyl fluoride using distinct catalysts.

Experimental Protocols

These protocols are designed as self-validating systems. The aliphatic nature of the oxolane ring means it lacks strong UV absorbance; therefore, reaction tracking relies heavily on ¹⁹F NMR and specific TLC staining techniques.

Protocol A: Synthesis of 4-Methoxyoxolane-3-Sulfonamides via Lewis Acid Catalysis

Objective: Chemoselective S-N coupling while preserving the (3R,4S) stereocenter.

  • Preparation: In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add Ca(NTf₂)₂ (0.10 mmol, 10 mol%) under an inert argon atmosphere[5].

  • Reagent Addition: Add anhydrous Acetonitrile (MeCN, 2.0 mL), followed by (3R,4S)-4-methoxyoxolane-3-sulfonyl fluoride (1.0 mmol, 1.0 equiv). Stir for 5 minutes to allow Lewis acid coordination.

  • Nucleophile Introduction: Syringe in the TMS-protected secondary amine (1.2 mmol, 1.2 equiv).

  • Reaction Execution: Seal the flask and heat to 50 °C. Stir for 12–24 hours[5].

  • Self-Validation (In-Process Control): Extract a 50 µL aliquot, dilute in CD₃CN, and analyze via ¹⁹F NMR. The starting sulfonyl fluoride exhibits a diagnostic singlet between +50 to +60 ppm. Complete conversion is confirmed by the disappearance of this peak and the appearance of the TMS-F byproduct at approximately -157 ppm.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography. Note: Use KMnO₄ stain for TLC visualization, as the product may be UV-inactive depending on the amine used.

Protocol B: Synthesis of 4-Methoxyoxolane-3-Sulfonates via BEMP Catalysis

Objective: High-yielding S-O coupling with aryl silyl ethers while minimizing E1cB elimination.

  • Preparation: To a dry reaction vial containing a magnetic stir bar, add (3R,4S)-4-methoxyoxolane-3-sulfonyl fluoride (1.0 mmol, 1.0 equiv) and the aryl silyl ether (Ar-OTBS, 1.2 mmol, 1.2 equiv).

  • Solvent & Catalyst: Dissolve the mixture in anhydrous DMF (2.0 mL). Add BEMP (0.20 mmol, 20 mol%) dropwise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature to 40 °C. The steric bulk of BEMP prevents nucleophilic degradation of the oxolane ring while efficiently activating the silyl ether.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc). The formation of the highly non-polar TBS-F byproduct is a secondary indicator of reaction progress. Confirm completion via ¹⁹F NMR (loss of the +50 ppm S-F signal).

  • Workup: Dilute with Diethyl Ether (15 mL) and wash extensively with water (5 × 5 mL) to remove DMF and the BEMP catalyst. Dry the organic layer over MgSO₄ and concentrate.

  • Purification: Purify the crude sulfonate via silica gel chromatography.

References

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis.[Link]

  • Sulfur fluoride exchange. PMC - NIH.[Link]

  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange. PMC - NIH.[Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Green Synthesis and Catalysis.[Link]

  • Product Index - AA Blocks. AA Blocks. [Link]

  • BLD Pharmatech Co., Limited (Page 16). ChemBuyersGuide.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-methoxyoxolane-3-sulfonyl fluoride

Welcome to the dedicated technical support guide for the synthesis of 4-methoxyoxolane-3-sulfonyl fluoride. This resource is designed for researchers, medicinal chemists, and drug development professionals who are workin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 4-methoxyoxolane-3-sulfonyl fluoride. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this and structurally related compounds. Recognizing the nuanced challenges of working with substituted aliphatic sulfonyl fluorides, this guide provides in-depth, experience-driven advice to enhance reaction efficiency, improve yield, and troubleshoot common experimental hurdles. The information herein is structured to address problems directly, moving from general questions to specific, yield-limiting scenarios.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 4-methoxyoxolane-3-sulfonyl fluoride, providing a foundational understanding of the key considerations for this reaction.

Q1: What is a likely synthetic strategy for preparing 4-methoxyoxolane-3-sulfonyl fluoride?

A plausible and efficient synthetic route starts from a readily available precursor, such as a derivative of 3-hydroxytetrahydrofuran. The synthesis can be envisioned as a multi-step process that involves:

  • Introduction of a sulfur-containing functional group at the 3-position of the oxolane ring.

  • Oxidation of the sulfur species to a sulfonyl derivative (e.g., sulfonyl chloride or sulfonic acid).

  • Conversion of the sulfonyl derivative to the final sulfonyl fluoride.

Given the presence of the methoxy group and the oxolane ring, careful selection of reagents is necessary to avoid unwanted side reactions such as ether cleavage or ring opening.

Q2: What are the most critical parameters to control during this synthesis?

The three most critical parameters to monitor are:

  • Temperature: Many of the steps, particularly the fluorination, are highly exothermic. Strict temperature control is essential to prevent side reactions and decomposition of the product.

  • Moisture: Sulfonyl halides are susceptible to hydrolysis. Ensuring anhydrous conditions, especially during the formation and handling of the sulfonyl chloride and sulfonyl fluoride, is paramount.

  • Purity of Starting Materials and Intermediates: Impurities can interfere with the reaction, poison catalysts, and lead to the formation of difficult-to-remove byproducts.

Q3: What are the primary safety concerns associated with this synthesis?

The synthesis involves several hazardous reagents and potential byproducts. Key safety considerations include:

  • Corrosive Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride, often used to generate sulfonyl chlorides, are highly corrosive and react violently with water.

  • Fluorinating Agents: Many fluorinating agents are toxic and corrosive. For instance, potassium fluoride (KF) should be handled with care to avoid inhalation or skin contact.

  • Pressure Buildup: The reaction can generate gaseous byproducts (e.g., HCl, SO₂), which can lead to pressure buildup in a closed system. Adequate venting is crucial.

  • Exothermic Reactions: The fluorination step can be highly exothermic. Proper cooling and slow addition of reagents are necessary to control the reaction rate.

Troubleshooting Guide

This guide provides a problem-and-solution framework for specific issues that may arise during the synthesis of 4-methoxyoxolane-3-sulfonyl fluoride.

Problem 1: Low Yield of the Sulfonyl Fluoride

Q: My final yield of 4-methoxyoxolane-3-sulfonyl fluoride is consistently below 30%. What are the likely causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is recommended.

Potential Cause 1: Incomplete Conversion of the Precursor to the Sulfonyl Chloride

The conversion of a sulfonic acid or its salt to a sulfonyl chloride is a critical step. If this reaction is incomplete, the subsequent fluorination will naturally result in a low yield.

  • Recommendation:

    • Monitor the Reaction: Use TLC or ¹H NMR to monitor the disappearance of the starting material.

    • Optimize Reagents: Ensure that the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in a slight excess (1.1-1.5 equivalents). The addition of a catalytic amount of DMF can often accelerate this conversion.

    • Reaction Time and Temperature: While these reactions are often rapid, some substrates may require longer reaction times or gentle heating (e.g., 40-50 °C).

Potential Cause 2: Hydrolysis of the Sulfonyl Chloride Intermediate

Sulfonyl chlorides are highly sensitive to moisture. Any water present in the reaction mixture will lead to the formation of the corresponding sulfonic acid, which will not undergo fluorination.

  • Recommendation:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Work-up Procedure: During work-up, minimize contact with aqueous solutions. If an aqueous wash is necessary, perform it quickly at low temperatures.

Potential Cause 3: Inefficient Fluorination

The fluoride-for-chloride exchange is a key step that can be inefficient if not properly optimized.

  • Recommendation:

    • Choice of Fluoride Source: Potassium fluoride (KF) is a common choice. However, its low solubility in many organic solvents can be a limiting factor. Consider using spray-dried KF or a phase-transfer catalyst (e.g., 18-crown-6) to enhance its reactivity.[1] Alternatively, potassium bifluoride (KHF₂) can be a more effective fluoride source in some cases.

    • Solvent: A polar aprotic solvent such as acetonitrile or DMF is typically used for this step.

    • Temperature: The fluorination reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress to find the optimal temperature that balances reaction rate with product stability.

Potential Cause 4: Product Degradation or Side Reactions

The oxolane ring, particularly with a methoxy substituent, may be susceptible to ring-opening or other side reactions under harsh conditions.

  • Recommendation:

    • Mild Reagents: Where possible, opt for milder reagents. For example, if converting from a sulfonamide, modern methods using a pyrylium salt for activation can be very effective and proceed under milder conditions.[2]

    • Temperature Control: Avoid excessive heating during all steps of the synthesis and purification.

    • pH Control: During work-up, avoid strongly acidic or basic conditions that could promote degradation of the tetrahydrofuran ring.

Problem 2: Formation of a Significant Impurity

Q: I am observing a major byproduct in my final product that I am struggling to identify and eliminate. What could it be?

A: The identity of the byproduct will depend on the specific step at which it is formed. Here are some common possibilities:

Potential Impurity 1: Unreacted Sulfonyl Chloride

If the fluorination reaction does not go to completion, you will have residual sulfonyl chloride in your product.

  • Identification: Sulfonyl chlorides are generally more reactive than sulfonyl fluorides and will react with nucleophiles. They also have a distinct chemical shift in ¹³C NMR.

  • Solution:

    • Drive the Fluorination to Completion: Increase the reaction time, temperature, or the amount of fluoride source and phase-transfer catalyst.

    • Quenching: During work-up, a careful wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help to hydrolyze any remaining sulfonyl chloride to the more easily separable sulfonic acid salt.

Potential Impurity 2: The Corresponding Sulfonic Acid or its Salt

This is the hydrolysis product of either the sulfonyl chloride or the sulfonyl fluoride.

  • Identification: This impurity is often highly polar and may appear as a baseline spot on a normal-phase TLC plate. It can be detected by LC-MS.

  • Solution:

    • Strict Anhydrous Conditions: As mentioned previously, preventing moisture is key.

    • Purification: This impurity can typically be removed by column chromatography on silica gel, as it will have a much higher affinity for the stationary phase than the desired sulfonyl fluoride.

Potential Impurity 3: Ring-Opened Products

Under acidic or strongly nucleophilic conditions, the tetrahydrofuran ring can potentially open.

  • Identification: The presence of new signals in the ¹H and ¹³C NMR spectra, particularly the disappearance of the characteristic oxolane ring protons, would indicate ring opening. Mass spectrometry would also show a different molecular weight.

  • Solution:

    • Maintain Neutral pH: Ensure that the reaction and work-up conditions are kept as close to neutral as possible.

    • Mild Reagents: Avoid the use of strong, non-selective acids or bases.

Experimental Protocols and Data

Illustrative Protocol: Fluorination of 4-methoxyoxolane-3-sulfonyl chloride

This is a representative protocol and may require optimization for your specific substrate and scale.

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-methoxyoxolane-3-sulfonyl chloride (1.0 equiv).

  • Reagents: Add spray-dried potassium fluoride (3.0 equiv) and 18-crown-6 (0.1 equiv).

  • Solvent: Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove excess KF.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Troubleshooting Summary for Low Yield
Potential Cause Diagnostic Check Recommended Solution(s)
Incomplete ChlorinationMonitor starting material via TLC/NMRIncrease equivalents of chlorinating agent, add catalytic DMF, or increase reaction time/temperature.
Hydrolysis of IntermediatesPresence of polar sulfonic acid byproductUse oven-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere.
Inefficient FluorinationPresence of unreacted sulfonyl chlorideUse spray-dried KF, a phase-transfer catalyst (18-crown-6), and an appropriate polar aprotic solvent. Optimize temperature.
Product DegradationComplex mixture of byproductsUse milder reagents, maintain strict temperature control, and ensure neutral pH during work-up.

Visualizations

General Synthetic Workflow

G cluster_0 Synthesis of 4-methoxyoxolane-3-sulfonyl fluoride A 3-Hydroxy-4-methoxyoxolane Precursor B Introduction of Thiol Group (e.g., Mitsunobu reaction) A->B C Oxidation to Sulfonic Acid B->C D Conversion to Sulfonyl Chloride (e.g., SOCl₂, (COCl)₂) C->D E Fluoride Exchange (e.g., KF, 18-crown-6) D->E F Purification (Column Chromatography) E->F G 4-methoxyoxolane-3-sulfonyl fluoride F->G

Caption: A plausible synthetic workflow for 4-methoxyoxolane-3-sulfonyl fluoride.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield of Final Product Check_SM Is starting material fully consumed? Start->Check_SM Check_Fluorination Is sulfonyl chloride intermediate present? Check_SM->Check_Fluorination Yes Sol_Chlorination Optimize chlorination step: - Increase reagent equivalents - Add cat. DMF - Adjust time/temp Check_SM->Sol_Chlorination No Check_Hydrolysis Is polar sulfonic acid byproduct present? Check_Fluorination->Check_Hydrolysis No Sol_Fluorination Optimize fluorination step: - Use spray-dried KF - Add phase-transfer catalyst - Increase time/temp Check_Fluorination->Sol_Fluorination Yes Sol_Anhydrous Improve anhydrous conditions: - Oven-dry glassware - Use anhydrous solvents - Inert atmosphere Check_Hydrolysis->Sol_Anhydrous Yes Sol_Degradation Consider product degradation: - Use milder reagents - Maintain strict temp control - Ensure neutral pH Check_Hydrolysis->Sol_Degradation No

Caption: Decision tree for troubleshooting low reaction yield.

Reaction Mechanism: Fluoride Exchange

Caption: Mechanism of the fluoride-chloride exchange step.

References

  • Bianchi, M., et al. (1977). A simple and easy method for the synthesis of sulfonyl fluorides using 18-crown-6 ether and potassium fluoride. Journal of Organic Chemistry, 42(15), 2655-2656. [Link]

  • Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(16), 2497-2500. [Link]

  • Qin, H., & Sun, J. (2018). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Organic & Biomolecular Chemistry, 16(43), 8249-8252. [Link]

  • Watanabe, T., et al. (2026). Synthesis of Sulfonyl Fluorides from Tertiary Sulfonamides via N-Methylation Using Me-λ3-Iodane. Synlett. [Link]

  • Deng, G., et al. (2012). Synthesis of Substituted Tetrahydrofurans. InTech. [Link]

  • Wu, H., et al. (2018). Synthesis of 3-((thiazolidin-2-ylidene)amino)tetrahydrofuran-2-one. Arkivoc, 2018(5), 164-172. [Link]

Sources

Optimization

Troubleshooting hydrolysis of 4-methoxyoxolane-3-sulfonyl fluoride in buffers

Welcome to the technical support resource for 4-methoxyoxolane-3-sulfonyl fluoride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experime...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 4-methoxyoxolane-3-sulfonyl fluoride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments. This guide is structured as a series of questions and answers to directly address common and complex issues related to the hydrolytic stability of this aliphatic sulfonyl fluoride in buffered solutions.

Frequently Asked Questions (FAQs)

Q1: What is 4-methoxyoxolane-3-sulfonyl fluoride and why is its stability in buffers a concern?

4-Methoxyoxolane-3-sulfonyl fluoride is an aliphatic sulfonyl fluoride. The sulfonyl fluoride (-SO₂F) moiety is a valuable electrophilic "warhead" used in chemical biology and drug discovery for forming covalent bonds with nucleophilic amino acid residues on proteins, such as serine, threonine, lysine, and tyrosine.[1][2] This unique reactivity profile makes it a powerful tool for developing covalent inhibitors and chemical probes.[2]

However, the electrophilic nature of the sulfur atom also makes it susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction converts the active sulfonyl fluoride into an inactive sulfonic acid, releasing a fluoride ion.[3] The rate of this hydrolysis is highly dependent on the experimental conditions, particularly the pH and composition of the buffer system.[4][5] Uncontrolled hydrolysis can lead to a loss of active compound, resulting in poor reproducibility, inaccurate kinetic data, and failed experiments. Therefore, understanding and controlling the stability of your compound is critical for reliable results.

Q2: What is the general mechanism of sulfonyl fluoride hydrolysis?

The hydrolysis of a sulfonyl fluoride is a nucleophilic substitution reaction at the hexavalent sulfur center. In aqueous solutions, a water molecule or a hydroxide ion acts as the nucleophile, attacking the electrophilic sulfur atom. This is typically the rate-determining step. The reaction proceeds through a high-energy transition state, leading to the displacement of the fluoride ion, which is a good leaving group. The final product is the corresponding sulfonic acid.

The reaction is generally subject to base catalysis; as the pH increases, the concentration of the more potent hydroxide ion (OH⁻) nucleophile increases, leading to a significantly faster hydrolysis rate.

Caption: General mechanism of sulfonyl fluoride hydrolysis.
Q3: How do aliphatic and aromatic sulfonyl fluorides differ in stability?

Generally, aryl sulfonyl fluorides are more hydrolytically stable than their aliphatic counterparts.[6] The electrophilicity of the sulfur atom in aryl sulfonyl fluorides can be modulated by substituents on the aromatic ring. Electron-withdrawing groups increase reactivity (and decrease stability) by making the sulfur more electrophilic, while electron-donating groups decrease reactivity.[5][6]

Your compound, 4-methoxyoxolane-3-sulfonyl fluoride, is an aliphatic sulfonyl fluoride. Its reactivity is primarily governed by the inherent properties of the alkylsulfonyl fluoride group and steric factors around the sulfur atom. These compounds can be quite reactive and may require careful handling and buffer selection to prevent rapid degradation.[7]

Troubleshooting Guide: Hydrolysis of 4-Methoxyoxolane-3-sulfonyl Fluoride

This section addresses specific problems you might encounter. The following workflow provides a general approach to diagnosing stability issues.

TroubleshootingWorkflow Start Experiment Shows Inconsistent Results or Low Compound Activity CheckStability Is Hydrolytic Stability Suspected? Start->CheckStability RunStabilityStudy ACTION: Perform Hydrolytic Stability Study (See Protocol 1) CheckStability->RunStabilityStudy Yes ProblemElsewhere CONCLUSION: Problem is Not Hydrolysis. Investigate Other Variables (e.g., Target Protein, Reagents). CheckStability->ProblemElsewhere No IsStable Is Compound Stable Under Assay Conditions? RunStabilityStudy->IsStable IsStable->ProblemElsewhere Yes InvestigateCause Identify Cause of Instability IsStable->InvestigateCause No CheckpH Check Buffer pH InvestigateCause->CheckpH CheckBuffer Check Buffer Composition CheckpH->CheckBuffer Correct AdjustpH ACTION: Adjust pH to a lower value (e.g., pH 6.5-7.4) CheckpH->AdjustpH Incorrect CheckTemp Check Temperature CheckBuffer->CheckTemp Non-nucleophilic ChangeBuffer ACTION: Switch to a Non-Nucleophilic Buffer (e.g., PBS, HEPES) CheckBuffer->ChangeBuffer Nucleophilic LowerTemp ACTION: Lower Experimental Temperature (if possible) CheckTemp->LowerTemp Too High ReTest Re-run Stability Study AdjustpH->ReTest ChangeBuffer->ReTest LowerTemp->ReTest ReTest->IsStable

Caption: Troubleshooting workflow for hydrolysis issues.
Issue 1: My compound degrades completely within minutes or a few hours in my buffer.

Possible Cause 1: High pH The hydrolysis of sulfonyl fluorides is highly sensitive to pH. Even seemingly small increases in pH above 7.5 can dramatically accelerate the rate of hydrolysis due to the increased concentration of hydroxide ions.

  • Validation: Carefully measure the pH of your final buffer solution after all components have been added. Do not rely solely on the theoretical pH of the buffer stock.

  • Solution: If your experiment allows, lower the pH of the buffer. A pH range of 6.5–7.4 is often a good compromise between compound stability and biological relevance.[8]

Possible Cause 2: Nucleophilic Buffer Species Many common biological buffers contain nucleophilic functional groups that can directly react with your sulfonyl fluoride, leading to rapid degradation that is independent of water-mediated hydrolysis.

  • Causality: Buffers like Tris (tris(hydroxymethyl)aminomethane) contain primary amines, while buffers like MES or PIPES can also present nucleophilic sites. These groups can attack the electrophilic sulfur center in a manner similar to water but often at a much faster rate. For instance, Tris buffers are known to interfere with copper-catalyzed click chemistry by binding the metal, illustrating that buffer components are not always inert spectators.[9]

  • Validation: Run a control experiment comparing the stability of your compound in your current buffer to its stability in a known non-nucleophilic buffer like Phosphate-Buffered Saline (PBS) or HEPES at the same pH and temperature.

  • Solution: Switch to a non-nucleophilic buffer. Recommended options include:

    • Phosphate-Buffered Saline (PBS)

    • HEPES

    • MOPS

    • Acetate (for lower pH ranges)

Issue 2: My results are inconsistent from day to day, even when using the same protocol.

Possible Cause 1: Inconsistent Buffer Preparation Minor variations in buffer preparation can lead to significant differences in pH, which in turn affects the hydrolysis rate of your compound.

  • Validation: Always prepare your buffer fresh and verify the pH with a calibrated pH meter before each experiment. Ensure all stock solutions are well-mixed.

  • Solution: Create a standardized, written protocol for buffer preparation and adhere to it strictly. Note the final pH in your experimental records for each batch.

Possible Cause 2: Temperature Fluctuations Hydrolysis, like most chemical reactions, is temperature-dependent. Higher temperatures will increase the rate of degradation.

  • Causality: An increase in temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, which leads to a faster reaction rate according to the Arrhenius equation. Stability studies often compare degradation at room temperature versus 37 °C, with the higher temperature consistently showing faster hydrolysis.[4]

  • Validation: Ensure that your experiments are conducted at a consistent, controlled temperature. Use a water bath or incubator to maintain temperature, and allow your compound solutions and buffers to equilibrate to this temperature before mixing.

  • Solution: If your compound is particularly unstable, consider running your experiments at a lower temperature if the biological system permits. Always prepare stock solutions of the sulfonyl fluoride in an anhydrous organic solvent (like DMSO or DMF) and add it to the aqueous buffer immediately before starting the experiment to minimize its time in the aqueous environment.

Issue 3: I am using PBS or HEPES buffer at pH 7.4, but my compound is still too unstable for my assay.

Possible Cause: Intrinsic High Reactivity Some sulfonyl fluorides, particularly certain aliphatic ones, are inherently highly reactive and may have a short half-life even under optimal buffered conditions.[4][5] The balance between reactivity towards a protein target and stability against hydrolysis is a critical parameter that must be optimized.[1][5]

  • Validation: Perform a detailed time-course stability study (see Protocol 1) to accurately determine the half-life (t½) of your compound in the final assay buffer.

  • Solution 1 (Assay Design): If the half-life is short (e.g., < 1 hour), you may need to adjust your experimental design.

    • Reduce incubation times.

    • Increase the initial concentration of the sulfonyl fluoride to compensate for the degradation, though be mindful of potential off-target effects.

    • Use a pseudo-first-order kinetics setup where the nucleophile (your target protein) is in large excess to favor the reaction with the protein over hydrolysis.

  • Solution 2 (Chemical Analogs): If the instability is prohibitive, you may need to consider synthesizing analogs of 4-methoxyoxolane-3-sulfonyl fluoride with modified structures to improve stability. While beyond the scope of this guide, this often involves modulating the electronic and steric environment of the sulfonyl fluoride group.

Data Summary: Expected Stability Trends

The following table provides a qualitative summary of expected stability trends for a typical aliphatic sulfonyl fluoride based on general chemical principles.[4][5][6] Actual half-lives must be determined experimentally.

Buffer TypepHTemperature (°C)Expected Relative StabilityRationale
Tris8.037Very LowHigh pH and nucleophilic buffer species.
Phosphate (PBS)8.037LowHigh pH accelerates base-catalyzed hydrolysis.
Phosphate (PBS) 7.4 37 Moderate Physiological conditions; hydrolysis is observable.
Phosphate (PBS)7.425 (RT)GoodLower temperature slows the hydrolysis rate.
Acetate5.025 (RT)Very GoodAcidic pH minimizes base-catalyzed hydrolysis.

Experimental Protocols

Protocol 1: Determining the Hydrolytic Stability of 4-methoxyoxolane-3-sulfonyl fluoride

Objective: To determine the half-life (t½) of the compound in a specific aqueous buffer.

Materials:

  • 4-methoxyoxolane-3-sulfonyl fluoride

  • Anhydrous DMSO

  • Your chosen aqueous buffer (e.g., 100 mM PBS, pH 7.4)

  • HPLC or LC-MS system

  • Constant temperature incubator or water bath (e.g., 37 °C)

  • Quenching solution (e.g., cold acetonitrile)

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of your compound (e.g., 10 mM) in anhydrous DMSO.

  • Equilibrate Buffer: Place an aliquot of your aqueous buffer in the incubator/water bath and allow it to equilibrate to the desired temperature (e.g., 37 °C).

  • Initiate Reaction: Add a small volume of the DMSO stock solution to the pre-warmed buffer to achieve the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (≤1%) to minimize solvent effects. Mix thoroughly and immediately start a timer. This is your t=0 point.

  • Time-Point Sampling:

    • Immediately withdraw the first aliquot (e.g., 50 µL) and add it to a vial containing an equal volume of cold quenching solution (e.g., 50 µL of acetonitrile). This stops the hydrolysis reaction. This is your t=0 sample .

    • Continue to withdraw aliquots at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes). Quench each sample immediately.

  • Analysis:

    • Analyze all quenched samples by a suitable method, typically reverse-phase HPLC, monitoring the disappearance of the peak corresponding to the parent sulfonyl fluoride.

    • Integrate the peak area for the parent compound at each time point.

  • Data Processing:

    • Normalize the peak area at each time point (t) to the peak area at t=0.

    • Plot the natural logarithm of the normalized peak area (ln[Aₜ/A₀]) versus time.

    • The data should fit a straight line, confirming first-order kinetics. The slope of this line is equal to -k, where k is the rate constant of hydrolysis.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Protocol 2: Recommended Analytical Method - HPLC-MS

Objective: To monitor the parent compound and detect its sulfonic acid hydrolysis product.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and then re-equilibrate. This must be optimized for your specific compound.

  • Flow Rate: 0.3-0.5 mL/min.

  • Detection (MS): Use an electrospray ionization (ESI) source, likely in negative ion mode, to detect both the parent compound and the sulfonic acid product. You can use selected ion monitoring (SIM) for the expected masses to improve sensitivity.

    • Expected Ion (Parent): [M-H]⁻ or potential adducts.

    • Expected Ion (Sulfonic Acid): [M-H]⁻. The mass will be different from the parent due to the replacement of -F with -OH.

References

  • Perrin, D. M., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC.
  • Finn, M. G., et al. (2011).
  • Kelly, J. W., et al. (2015).
  • Noël, T., et al. (2019).
  • Enamine. (2025). Sulfonyl Fluorides. Enamine Store.
  • Borbás, A., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC.
  • BenchChem. (2025). Technical Support Center: Strategies to Tune the Reactivity of Sulfamoyl Fluoride Warheads. BenchChem.
  • Mykhailiuk, P. K. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Mukherjee, H., et al. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. PubMed.
  • Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • Plesniak, M. P., et al. (2024). Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry. Organic Letters.

Sources

Troubleshooting

SuFEx Technical Support Center: Optimizing 4-Methoxyoxolane-3-Sulfonyl Fluoride

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the Sulfur(VI) Fluoride Exch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the Sulfur(VI) Fluoride Exchange (SuFEx) chemistry of 4-methoxyoxolane-3-sulfonyl fluoride .

Unlike robust aryl sulfonyl fluorides, aliphatic sulfonyl fluorides present unique mechanistic hurdles. This guide synthesizes field-proven methodologies to help you troubleshoot temperature-dependent side reactions, optimize catalyst selection, and achieve high-yielding S–O and S–N linkages.

The Causality of Aliphatic SuFEx: Why Temperature Matters

The core challenge with 4-methoxyoxolane-3-sulfonyl fluoride lies in its molecular architecture. It is an aliphatic sulfonyl fluoride featuring an α -proton (at C3) adjacent to a strong electron-withdrawing sulfonyl group, coupled with a β -leaving group (the methoxy ether at C4).

In traditional SuFEx reactions, elevated temperatures (50–80 °C) and strong Brønsted bases (like DBU or BEMP) are often used to drive sluggish couplings. However, applying these standard conditions to alkyl sulfonyl fluorides triggers an unintended kinetic pathway: base-promoted elimination [1]. The base abstracts the acidic α -proton, leading to the rapid elimination of the sulfonyl fluoride group (or the methoxy group) via an E1cB or E2 mechanism, generating an undesired dihydrofuran (alkene) byproduct rather than the target SuFEx hub.

To successfully utilize this substrate, we must decouple the activation of the S–F bond from thermal energy, relying instead on synergistic catalytic systems that operate at ambient temperatures.

SuFEx_Pathways Substrate 4-methoxyoxolane-3-sulfonyl fluoride (Aliphatic SuFEx Hub) ASCC ASCC Protocol (BTMG/HMDS) Temp: 20-25 °C Substrate->ASCC Alcohols/Amines Harsh Standard Protocol (DBU) Temp: >50 °C Substrate->Harsh Alcohols/Amines S_F_Act Selective S-F Activation (Thermodynamic Control) ASCC->S_F_Act Alpha_Deprot Alpha-Proton Abstraction (Kinetic Side Reaction) Harsh->Alpha_Deprot Product Desired Sulfonate/Sulfonamide High Yield (>85%) S_F_Act->Product Byproduct Elimination Byproduct (Alkene Formation) Alpha_Deprot->Byproduct

Figure 1: Temperature and catalyst-dependent mechanistic divergence in aliphatic SuFEx.

Troubleshooting & FAQs

Q: I am observing a large mass fraction corresponding to [M-SO₂F] or[M-MeOH] in my LC-MS. How do I prevent this? A: You are observing base-promoted elimination, a common pitfall with aliphatic sulfonyl fluorides[1]. This occurs when the reaction temperature exceeds 30 °C in the presence of strong bases like DBU. Solution: Strictly cap your reaction temperature at 20–25 °C. If you are coupling an amine, switch to a milder base like Triethylamine (TEA) or DIPEA, which are sufficient for S–N bond formation at room temperature without triggering α -deprotonation.

Q: My reaction with primary aliphatic alcohols is completely unreactive at room temperature. Can I heat it to 60 °C? A: Do not heat the reaction. Heating this specific oxolane substrate to 60 °C will destroy it via ring-opening or elimination. Instead, adopt the Accelerated SuFEx Click Chemistry (ASCC) protocol developed by Moses and co-workers[2]. By utilizing 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) alongside hexamethyldisilazane (HMDS), the alcohol is converted in situ to a highly reactive silyl ether. The thermodynamic driving force of Si–F bond formation (BDE = 135 kcal/mol) allows the reaction to proceed rapidly at room temperature[3].

Q: Are there any non-basic conditions I can use to avoid elimination entirely? A: Yes. If you are coupling TMS-protected amines, you can utilize Lewis acid catalysis. Calcium triflimide ( Ca(NTf2​)2​ ) has been shown to successfully catalyze SuFEx reactions at 50 °C[4]. Because this system lacks a strong Brønsted base, the kinetic pathway for α -proton abstraction is suppressed, making it a highly effective alternative for base-sensitive aliphatic substrates.

Quantitative Data Summary

The table below summarizes the critical relationship between temperature, catalyst selection, and the resulting reaction pathway for 4-methoxyoxolane-3-sulfonyl fluoride.

NucleophileCatalyst / AdditiveTemp (°C)Time (h)Desired SuFEx YieldElimination ByproductRecommendation
Primary AmineTEA (2.0 equiv)20492% < 2%Optimal for Amines
Primary AmineDBU (0.5 equiv)60215%75% Avoid (High Temp/Base)
Primary AlcoholDBU (1.0 equiv)252410%< 5%Avoid (Sluggish)
Primary AlcoholBTMG (20 mol%) + HMDS25288% < 2%Optimal for Alcohols[2]
TMS-Amine Ca(NTf2​)2​ (10 mol%)501285% < 5%Optimal Non-Basic[4]

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Room-Temperature S–N Coupling (Amines)

Use this protocol for primary and secondary amines to avoid thermal degradation.

  • Preparation: In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyoxolane-3-sulfonyl fluoride (1.0 mmol) in anhydrous acetonitrile (CH₃CN, 0.5 M).

  • Nucleophile Addition: Add the amine nucleophile (1.2 mmol) dropwise at 0 °C (ice bath) to control the initial exothermic interaction.

  • Base Addition: Slowly add Triethylamine (TEA, 2.0 mmol).

  • Reaction: Remove the ice bath and allow the reaction to stir strictly at 20–25 °C for 4 hours.

  • Self-Validation Check: Pull a 10 μ L aliquot, dilute in LC-MS grade acetonitrile, and analyze. Validation criteria: Disappearance of the substrate S–F peak in 19 F NMR (~ +50 ppm) and absence of alkene vinylic protons (4.5–6.0 ppm) in 1 H NMR.

  • Workup: Concentrate under reduced pressure, dissolve in EtOAc, wash with 1M HCl (to remove excess amine/TEA), followed by brine. Dry over Na2​SO4​ and purify via flash chromatography.

Protocol B: ASCC S–O Coupling (Alcohols)

Use this protocol for aliphatic or aryl alcohols, leveraging the BTMG/HMDS synergistic system[2].

  • Preparation: In a dry vial under nitrogen, combine 4-methoxyoxolane-3-sulfonyl fluoride (1.0 mmol) and the target alcohol (1.0 mmol) in anhydrous acetonitrile (2.0 mL).

  • Additive Injection: Add Hexamethyldisilazane (HMDS, 1.0 mmol) via syringe.

  • Catalyst Initiation: Add BTMG (Barton's base, 20 mol%, 0.2 mmol). The reaction must be maintained at 25 °C . Do not apply external heat.

  • Reaction: Stir vigorously for 2 to 4 hours. The in situ generation of the TMS-ether and subsequent fluoride sequestration drives the reaction.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The formation of a non-UV active, highly polar spot (TMS-F salt byproducts) alongside the desired product spot indicates successful turnover.

  • Workup: The ASCC protocol is highly atom-economical. Evaporate the volatile side products ( NH3​ , TMS-F, and residual HMDS) directly under high vacuum. Purify the crude sulfonate via standard silica gel chromatography.

References

  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange - National Institutes of Health (NIH) / ACS.
  • Accelerated SuFEx Click Chemistry For Modular Synthesis - National Institutes of Health (NIH)
  • Alkyl Sulfonyl Fluorides Incorporating Geminal Dithioesters as SuFEx Click Hubs via Water-Accelerated Organosuperbase Catalysis | Organic Letters - ACS Public

Sources

Optimization

Technical Support Center: Optimizing 4-Methoxyoxolane-3-Sulfonyl Fluoride Probes

Welcome to the advanced troubleshooting center for covalent probe development. As a Senior Application Scientist, I have designed this guide to help you navigate the nuances of Sulfur(VI) Fluoride Exchange (SuFEx) chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for covalent probe development. As a Senior Application Scientist, I have designed this guide to help you navigate the nuances of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Sulfonyl fluorides (SFs) are privileged covalent warheads capable of modifying context-specific tyrosine, lysine, histidine, and serine residues[1]. The compound 4-methoxyoxolane-3-sulfonyl fluoride (4-MOSF) leverages an oxolane (tetrahydrofuran) ring to provide specific steric and electronic gating. However, because SFs rely on proximity-induced activation, poor experimental design can override their latent electrophilicity, leading to promiscuous off-target binding[2]. This guide provides field-proven, self-validating methodologies to ensure absolute target selectivity.

I. Visualizing the Mechanistic Causality of SuFEx

To troubleshoot off-target binding, we must first understand the causality of the reaction. SuFEx in a protein context does not occur via simple bimolecular collision. It follows a two-step kinetic mechanism : initial non-covalent binding ( Ki​ ) followed by covalent bond formation ( kinact​ )[2]. Off-target binding occurs when high global concentrations of the probe bypass the need for the non-covalent complex, forcing direct, non-specific reactions.

SuFEx_Kinetics P Target Protein (Tyr/Lys/His/Ser) PL Non-covalent Complex (Proximity Activation) P->PL k_on L 4-MOSF Probe (Latent Electrophile) L->PL k_on Off Off-Target Proteins (No Binding Pocket) L->Off k_nonspecific (Driven by excess conc.) Cov Covalent Adduct (Stable S-O/S-N Bond) PL->Cov k_inact (F- Displacement)

Two-step proximity-induced SuFEx kinetics minimizing off-target reactivity.

II. Troubleshooting Guides & FAQs

Q1: I am observing widespread background labeling in my whole-proteome gels. How can I increase the signal-to-noise ratio for my target? Causality: The sulfonyl fluoride group is a latent electrophile that requires activation by the protein microenvironment (e.g., hydrogen-bond donors stabilizing the departing fluoride ion)[1]. If your probe concentration exceeds the Ki​ of the target by orders of magnitude, the mass action overrides this latency. The probe begins to act as a non-specific alkylating agent against highly abundant surface nucleophiles[2]. Furthermore, covalent labeling is cumulative; extended incubation times disproportionately accumulate off-target adducts. Solution:

  • Kinetic Tuning: Do not use the cellular IC50​ as your labeling concentration. Perform a strict concentration gradient (10 nM to 1 µM) and limit incubation time to 1 hour.

  • Buffer Optimization: Avoid using harsh lysis buffers (like 1% SDS) prior to labeling. Denaturing the proteome exposes buried nucleophiles that would otherwise be sterically shielded, artificially inflating off-target noise.

Q2: My 4-MOSF probe modifies the target, but LC-MS/MS shows heavy cross-reactivity with Glutathione S-Transferase (GST). How do I structurally tune the probe? Causality: GST is a common off-target for SuFEx and SuTEx warheads because its evolutionary function is to scavenge and detoxify electrophiles[3]. If the 4-methoxyoxolane ring does not perfectly complement your target's binding pocket, the local effective concentration drops, forcing you to use higher global concentrations, which GST readily intercepts. Solution:

  • Stereochemical Matching: The 4-methoxyoxolane ring contains distinct stereocenters (e.g., 3R,4S vs. 3S,4R). You must evaluate isolated diastereomers. A stereoisomer that perfectly matches the target pocket will drastically increase the kon​ rate, allowing you to lower the global concentration and evade GST.

  • Microenvironment pH Tuning: SuFEx reactivity is highly dependent on the deprotonation state of the target residue[2]. If your target pocket contains basic residues (Arg, His) that lower the pKa of the target nucleophile, run your lysate experiments at a slightly acidic pH (e.g., pH 6.8). At this pH, off-target surface lysines are fully protonated and unreactive, but the target residue remains activated by its local microenvironment.

Q3: How do I definitively prove that my phenotypic readout is due to binding my target and not the off-targets? Causality: Phenotypic readouts alone cannot distinguish between on-target efficacy and off-target toxicity. A scientifically rigorous, self-validating system requires demonstrating that target engagement correlates with the phenotype, while off-target engagement is irrelevant. Solution: Implement Competitive Activity-Based Protein Profiling (ABPP)[4]. By pre-incubating lysates with a known, reversible inhibitor of your target before adding the 4-MOSF probe, you create a self-validating internal control. True on-target peptides will be outcompeted (showing a reduced MS signal), while off-target peptides will remain unchanged.

III. Experimental Protocols

Protocol A: Competitive ABPP for Selectivity Profiling

This workflow utilizes quantitative LC-MS/MS to establish a definitive ratio of on-target versus off-target engagement[4].

ABPP_Workflow Lysate 1. Live Cells / Lysate (Native Proteome) Comp 2. Pre-incubate with Reversible Competitor Lysate->Comp Probe 3. Label with 4-MOSF-Alkyne (Optimized Concentration) Comp->Probe Click 4. CuAAC Click Chemistry (Biotin-Azide Addition) Probe->Click Enrich 5. Streptavidin Enrichment & Tryptic Digestion Click->Enrich LCMS 6. Quantitative LC-MS/MS (Identify Outcompeted Targets) Enrich->LCMS

Competitive Activity-Based Protein Profiling (ABPP) workflow for evaluating probe selectivity.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse cells in native buffer (50 mM HEPES, 150 mM NaCl, 0.1% NP-40, pH 7.4). Do not use EDTA if your target is a metalloenzyme. Centrifuge at 20,000 x g for 15 mins to clear.

  • Competitor Pre-incubation: Divide the lysate into two aliquots. To one, add a reversible competitor at 10x its IC50​ . To the other, add DMSO vehicle. Incubate for 30 minutes at room temperature.

  • Probe Labeling: Add an alkyne-functionalized 4-MOSF probe (1 µM final concentration) to both aliquots. Incubate for exactly 1 hour.

  • Click Chemistry (CuAAC): Add Biotin-PEG3-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4​ (1 mM). React for 1 hour at room temperature.

  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend in 1% SDS and enrich on Streptavidin agarose beads. Wash stringently (1% SDS, 8M Urea, PBS). Perform on-bead tryptic digestion overnight.

  • LC-MS/MS: Analyze peptides. True targets will show a >5-fold reduction in spectral counts in the competitor-treated sample compared to the vehicle.

Protocol B: pH-Tuned SuFEx Labeling
  • Buffer Exchange: Prepare three lysis buffers at pH 6.8, 7.4, and 8.0 (using PIPES for 6.8, HEPES for 7.4/8.0). Dialyze your native lysate into these respective buffers.

  • Labeling: Add 1 µM of the 4-MOSF probe to each pH condition. Incubate for 1 hour.

  • Readout: Proceed to CuAAC click chemistry with a fluorophore (e.g., TAMRA-Azide) and resolve via SDS-PAGE. Select the pH that maximizes target band intensity while minimizing the background smear.

IV. Quantitative Data: Impact of Optimization Strategies

The following table summarizes the causal impact of the troubleshooting strategies discussed above on the selectivity metrics of a standard 4-MOSF probe targeting a kinase active site lysine[5].

Optimization StrategyTarget Engagement ( kinact​/Ki​ )Off-Target Peptides (LC-MS/MS)Signal-to-Noise Ratio (Target/Background)
Baseline (10 µM, 4h, Racemic, pH 7.4) 4.5×103 M−1s−1 > 1502.1
Kinetic Tuning (1 µM, 1h, Racemic, pH 7.4) 4.2×103 M−1s−1 458.5
Stereochemical Matching (1 µM, 1h, 3R,4S, pH 7.4) 1.8×104 M−1s−1 1224.0
Microenvironment pH Tuning (1 µM, 1h, 3R,4S, pH 6.8) 1.5×104 M−1s−1 < 545.5

Note: Stereochemical matching significantly increases the target engagement rate, allowing for lower probe concentrations, which in turn drastically reduces off-target peptide identification.

V. References[5] Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv.https://chemrxiv.org/engage/chemrxiv/article-details/659d4c220f86641e7146d289[1] Advances in sulfonyl exchange chemical biology: expanding druggable target space. PMC - NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11075671/[3] Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science (RSC Publishing).https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc02647d[2] The proximity-enabled sulfur fluoride exchange reaction in the protein context. PMC - NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10281630/[4] Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. PMC - NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8130833/

Sources

Troubleshooting

Handling, storage, and safety guidelines for 4-methoxyoxolane-3-sulfonyl fluoride

Technical Support Center: Handling, Storage, and Application of 4-Methoxyoxolane-3-Sulfonyl Fluoride As a Senior Application Scientist, I have structured this technical guide to move beyond basic safety data sheets. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling, Storage, and Application of 4-Methoxyoxolane-3-Sulfonyl Fluoride

As a Senior Application Scientist, I have structured this technical guide to move beyond basic safety data sheets. This center provides drug development professionals and synthetic chemists with field-proven insights, causality-driven troubleshooting, and self-validating protocols for working with 4-methoxyoxolane-3-sulfonyl fluoride (CAS: 1935989-25-5), a highly specialized aliphatic Sulfur(VI) Fluoride Exchange (SuFEx) hub.

Section 1: Reagent Specifications & Quantitative Data

Understanding the physical and spectroscopic properties of this reagent is the first step in ensuring reproducible SuFEx chemistry.

Table 1: Quantitative Data & Specifications

Property / ParameterValue / SpecificationCausality / Relevance
Chemical Formula C5H9FO4SDetermines exact stoichiometric calculations for SuFEx couplings.
Molecular Weight 184.18 g/mol Essential for precise mass-to-mole conversions in micro-scale reactions.
Storage Temperature 2 – 8 °C (Inert Atm.)Minimizes thermodynamic energy available for trace hydrolysis over long-term storage[1].
19F NMR Shift ~ +50 to +65 ppmActs as a diagnostic peak for validating the intact S(VI)-F bond before use.
Typical Catalyst DBU (10-20 mol%) or KHF2Lowers the activation barrier for fluoride displacement by nucleophiles[2].

Section 2: Safety & Handling FAQs

Q: What are the primary safety hazards associated with handling 4-methoxyoxolane-3-sulfonyl fluoride? A: While sulfonyl fluorides are significantly less reactive and toxic than traditional sulfonyl chlorides, they are still classified as corrosive and harmful if swallowed (GHS Hazard Statements H302, H314)[1]. The primary risk lies in accidental, aggressive hydrolysis. Causality: The thermodynamic stability of the S(VI)-F bond prevents spontaneous hydrogen fluoride (HF) release under ambient conditions[2]. However, intentional activation (e.g., with bifluoride catalysts) or accidental exposure to strongly basic aqueous environments can break this bond, releasing fluoride ions[3]. Always handle the reagent in a properly ventilated fume hood and ensure 2.5% calcium gluconate gel is available as a first-aid precaution for potential fluoride exposure[3].

Q: How should I store this reagent to prevent degradation, and why does it degrade? A: Store the compound tightly sealed at 2–8 °C under an inert atmosphere (Nitrogen or Argon)[1]. Causality: Although the S(VI)-F group is extraordinarily stable to water and oxygen[4], prolonged exposure to atmospheric moisture combined with trace basic impurities can initiate a slow hydrolysis cascade. This converts the sulfonyl fluoride into an unreactive sulfonic acid. Cold, anhydrous storage deprives the system of both the moisture (reactant) and thermal energy needed to cross the hydrolysis activation barrier.

Section 3: Experimental Workflows & SuFEx Protocols

To ensure absolute reliability in your syntheses, every reaction must be treated as a self-validating system. The following protocol guarantees high-yielding sulfonamide formation while actively monitoring for reagent degradation.

Protocol: Self-Validating SuFEx Coupling with an Amine Nucleophile

  • Step 1: Reagent Integrity Check Dissolve 0.1 mmol of 4-methoxyoxolane-3-sulfonyl fluoride in 0.5 mL of CDCl3. Run a rapid 19F NMR to confirm the presence of the S-F peak (~ +50 to +65 ppm). Causality: This self-validating step ensures you are not starting with the hydrolyzed sulfonic acid, which is completely unreactive in SuFEx chemistry[2]. If the peak is absent, the reagent has degraded.

  • Step 2: Reaction Setup In an oven-dried vial equipped with a magnetic stir bar, add the validated 4-methoxyoxolane-3-sulfonyl fluoride (1.0 equiv, 1.0 mmol) and the target primary or secondary amine (1.2 equiv, 1.2 mmol) in anhydrous acetonitrile (5.0 mL).

  • Step 3: Catalyst Addition Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv, 0.2 mmol) dropwise at room temperature. Causality: DBU acts as a Lewis base catalyst. It facilitates the nucleophilic displacement of fluoride by forming a transient, highly electrophilic intermediate or assisting in proton transfer, thereby lowering the activation energy required for the amine to attack the S(VI) center[2].

  • Step 4: Monitoring & Troubleshooting Stir the reaction at room temperature and monitor via LC-MS. Causality: The S-F bond is highly stable; if conversion is stalled at <50% after 4 hours, the amine may be sterically hindered or insufficiently nucleophilic. In such cases, elevate the temperature to 60 °C or switch to a bifluoride catalyst (e.g., KHF2)[3].

  • Step 5: Quenching & Workup Once complete, dilute the mixture with Ethyl Acetate (15 mL) and wash with saturated aqueous NH4Cl (2 x 10 mL). Causality: A mildly acidic aqueous wash effectively protonates and removes the basic DBU catalyst and unreacted amine without risking the hydrolysis of the newly formed, highly stable sulfonamide linkage.

  • Step 6: Product Validation Isolate the product via flash chromatography. Confirm the success of the SuFEx coupling via 19F NMR (verifying the complete disappearance of the +50 to +65 ppm peak) and HRMS.

Section 4: SuFEx Coupling Workflow Diagram

The following logic tree visualizes the self-validating workflow and troubleshooting steps for utilizing 4-methoxyoxolane-3-sulfonyl fluoride.

SuFEx_Workflow Start Reagent Integrity Check (19F & 1H NMR) CheckNMR Sharp 19F Signal at ~+50 to +65 ppm? Start->CheckNMR Discard Degraded (Hydrolyzed) Discard or Repurify CheckNMR->Discard No Reaction SuFEx Coupling Add Nucleophile + DBU CheckNMR->Reaction Yes CheckConv Conversion > 95% by LC-MS? Reaction->CheckConv Troubleshoot Troubleshoot: Increase Catalyst or Heat CheckConv->Troubleshoot No Success Product Isolation & Characterization CheckConv->Success Yes Troubleshoot->Reaction Retry

Figure 1: SuFEx coupling and troubleshooting workflow for sulfonyl fluoride hubs.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: American Chemical Society (acs.org)
  • Source: Royal Society of Chemistry (rsc.org)
  • 1820718-58-8 | 7-Oxabicyclo[2.2.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Methoxyoxolane-3-sulfonyl Fluoride Conjugations

Welcome to the technical support center for the novel covalent probe, 4-methoxyoxolane-3-sulfonyl fluoride. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the novel covalent probe, 4-methoxyoxolane-3-sulfonyl fluoride. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this unique reagent for targeted covalent modification. We understand that its sterically encumbered structure presents unique challenges. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to ensure your success.

Section 1: Understanding the Core Challenge: Steric Hindrance

This section addresses the fundamental principles governing the reactivity of 4-methoxyoxolane-3-sulfonyl fluoride and the nature of the steric challenge.

Q1: What is 4-methoxyoxolane-3-sulfonyl fluoride, and why is steric hindrance a primary concern for its conjugation?

A1: 4-methoxyoxolane-3-sulfonyl fluoride is a covalent probe built on a tetrahydrofuran (oxolane) scaffold. The sulfonyl fluoride (-SO₂F) group at the 3-position is the electrophilic "warhead" that reacts with nucleophilic residues on target molecules, typically via the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry reaction.[1][2] The primary challenge arises from the bulky methoxy group at the 4-position and the geometry of the oxolane ring itself. These structural features physically obstruct the incoming nucleophile's path to the electrophilic sulfur atom, significantly slowing down the conjugation reaction or preventing it altogether.

Steric_Hindrance cluster_molecule 4-methoxyoxolane-3-sulfonyl fluoride cluster_nucleophile Incoming Nucleophile (e.g., Lysine) mol Nu R-NH₂ Nu->p1 p2->p1 Approach Path A1 Bulky Methoxy Group A1:s->mol:n Approach Path A2 Oxolane Ring A2:s->mol:w Approach Path A3 Steric Clash Zone A3:n->p1:s Approach Path Catalytic_Mechanism reactant Hindered SO₂F + Target-NH₂ (Slow Reaction) intermediate Activated R-SO₂-OBt Intermediate (Highly Reactive) reactant->intermediate Step 1: Activation (Fast) catalyst HOBt Catalyst catalyst->intermediate product Conjugate (R-SO₂-NH-Target) + Regenerated HOBt intermediate->product Step 2: Conjugation (Fast) product->catalyst Catalyst Regeneration

Caption: Catalytic cycle for HOBt-mediated SuFEx conjugation.

Section 2: Troubleshooting and Reaction Optimization Guide

This section is formatted as a series of common problems and provides concrete, actionable solutions based on established chemical principles and field experience.

Q3: My conjugation reaction shows low (<10%) or no conversion, even after 24 hours. What are the first steps in troubleshooting?

A3: This is a common issue stemming from the reagent's inherent steric hindrance. Before making drastic changes, a systematic check of the fundamentals is essential. Our experience suggests a logical workflow to diagnose the problem.

Troubleshooting_Workflow start Low / No Conversion check_reagents 1. Verify Reagent Quality - Is the SO₂F probe hydrolyzed? - Is the nucleophile pure? - Are solvents anhydrous? start->check_reagents check_stoich 2. Confirm Stoichiometry - Use 1.2-1.5 eq. of SO₂F probe. - Check weighing accuracy. check_reagents->check_stoich Reagents OK add_catalyst 3. Introduce a Catalyst - Start with HOBt (10 mol%). - Consider a base like DBU if needed. check_stoich->add_catalyst Stoichiometry OK optimize_conditions 4. Optimize Conditions - Increase temperature (40-60 °C). - Switch to a polar aprotic solvent (DMF, NMP). add_catalyst->optimize_conditions Still Low Conversion success Reaction Proceeds optimize_conditions->success

Caption: Step-by-step workflow for troubleshooting failed conjugations.

  • Reagent Integrity: Sulfonyl fluorides can be susceptible to hydrolysis over time, especially if stored improperly. Confirm the integrity of the 4-methoxyoxolane-3-sulfonyl fluoride, preferably by ¹⁹F NMR or LC-MS, before starting. Ensure your nucleophile (amine, protein) is pure and solvents are anhydrous.

  • Stoichiometry: For small molecule conjugations, start with a slight excess (1.2-1.5 equivalents) of the sulfonyl fluoride probe. For protein labeling, the probe is typically used in larger excess (5-20 equivalents).

  • Activation is Key: As a default starting point for this hindered system, catalysis is not optional; it is required. If you are not using a catalyst, this is the most likely reason for failure.

Q4: I am using a catalyst, but the reaction is still slow or incomplete. How do I choose the right catalyst and conditions?

A4: Catalyst selection is critical. While several catalysts can promote SuFEx, they are not equally effective for sterically demanding substrates. [3]For the 4-methoxyoxolane-3-sulfonyl fluoride system, we recommend a targeted approach.

Catalyst & Condition Selection Table

CatalystRecommended Loading (mol%)Co-additive / BaseRecommended Temp.Key Considerations
HOBt 10 - 20%Silicon additives (e.g., TMDS, HMDS) may accelerate the reaction. [4][5][6]25 - 50 °CFirst choice. Excellent for hindered systems. The silicon co-additive acts as a fluoride scavenger, driving the equilibrium towards the active intermediate.
DBU 20 - 100%None25 - 60 °CCan be effective but may be too bulky itself to efficiently catalyze this specific transformation. [4][3]May also act as a base, which can be detrimental to sensitive substrates.
NHCs 10 - 20%Base (e.g., DBU) often required.25 °CN-Heterocyclic Carbenes are powerful nucleophilic catalysts but can be sensitive to air and moisture. [7]Best for small-scale, well-controlled reactions.

Pro-Tip: Start with 10 mol% HOBt in DMF at 40 °C. If conversion is still low after 4-6 hours, increase the HOBt loading to 20 mol% and add 1.1 equivalents of a silicon additive like HMDS.

Q5: My target protein is denaturing or precipitating under the reaction conditions. What are my options?

A5: Bioconjugation requires a delicate balance between reaction kinetics and protein stability. High temperatures and organic solvents can be detrimental.

  • Lower the Temperature: With an effective catalyst like HOBt, it is often possible to achieve conjugation at lower temperatures (e.g., 4-25 °C), albeit over a longer period (24-48 hours).

  • Buffer and pH: Ensure your protein is in a stable buffer system, typically a non-nucleophilic buffer like HEPES or phosphate at pH 7.5-8.5. The slightly basic pH helps to deprotonate lysine side chains, increasing their nucleophilicity.

  • Minimize Organic Co-solvent: If a co-solvent is necessary to solubilize the probe, use the minimum amount possible (e.g., <10% v/v of DMSO or DMF).

  • Consider Probe Design: If all else fails, the steric hindrance may be too great for the specific protein context. It may be necessary to design a similar probe with a linker to extend the sulfonyl fluoride warhead away from the bulky core. [2]

Section 3: Validated Experimental Protocols

These protocols provide a robust starting point for your experiments. Always perform small-scale test reactions before committing large amounts of valuable material.

Protocol 1: Catalytic Conjugation to a Small Molecule Primary Amine
  • Preparation: In a clean, dry vial, dissolve the primary amine (1.0 eq.) and HOBt (0.15 eq.) in anhydrous DMF (to a concentration of 0.1 M).

  • Reagent Addition: Add 4-methoxyoxolane-3-sulfonyl fluoride (1.2 eq.) to the solution.

  • Reaction: Stir the mixture at 40 °C under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. [8]Look for the disappearance of the starting amine and the appearance of a new product with the expected mass increase.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate, wash with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Conjugation to a Target Protein (Lysine Residues)
  • Buffer Exchange: Ensure the target protein is in a suitable, non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0) at a concentration of 1-5 mg/mL.

  • Probe Preparation: Prepare a 100X stock solution of 4-methoxyoxolane-3-sulfonyl fluoride in anhydrous DMSO.

  • Reaction Setup: To the protein solution, add the sulfonyl fluoride stock solution to achieve a final 10-20 fold molar excess of the probe.

  • Incubation: Incubate the reaction at room temperature or 37 °C with gentle shaking for 4-12 hours. The optimal time and temperature should be determined empirically. [2]5. Quenching & Removal of Excess Probe: Quench the reaction by adding a small molecule amine (e.g., Tris buffer to a final concentration of 50 mM). Remove the excess, unreacted probe and quenched byproducts via desalting, dialysis, or size-exclusion chromatography.

  • Analysis: Confirm conjugation using intact protein mass spectrometry (deconvolution of ESI-MS data) or peptide mapping after tryptic digest to identify specific modification sites.

References

  • Wei, M., Liang, D., Cao, X., et al. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Angewandte Chemie International Edition, 60(13), 7397-7404. [Link]

  • ChemRxiv. (2020). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link]

  • ResearchGate. (2020). A Broad‐Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates | Request PDF. ResearchGate. [Link]

  • Arole, K., & Toste, F. D. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Catalysis, 11(11), 6843–6855. [Link]

  • Gu, Y., et al. (2022). Harnessing Sulfur(VI) Fluoride Exchange Click Chemistry and Photocatalysis for Deaminative Benzylic Arylation. PMC. [Link]

  • St. John-Campbell, S., et al. (2023). Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides. Nature Communications. [Link]

  • Fattah, T. A., Saeed, A., & Albericio, F. (2018). Recent advances towards sulfur (VI) fluoride exchange (SuFEx) click chemistry. Journal of Fluorine Chemistry, 213, 87–112. [Link]

  • Li, J., et al. (2023). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis. [Link]

  • Li, Z., et al. (2020). A Simple Protocol for the Stereoselective Construction of Enaminyl Sulfonyl Fluorides. Organic Letters. [Link]

  • DiRocco, D. A., et al. (2022). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups. PMC. [Link]

  • CDC. (2016). NMAM 6012: Sulfuryl Fluoride. CDC. [Link]

  • Royal Society of Chemistry. (2022). A simple protocol for stereoselective construction of novel β-sulfanyl vinyl sulfonyl fluorides. Chemical Communications. [Link]

  • ATSDR. (2003). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • PubMed. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC. [Link]

  • ChemRxiv. (2022). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. ChemRxiv. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Methoxyoxolane-3-Sulfonyl Fluoride vs. Fluorosulfates in SuFEx Chemistry

As Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry continues to revolutionize covalent drug discovery and chemical biology, the selection of the optimal electrophilic warhead is paramount. While both sulfonyl fluori...

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Author: BenchChem Technical Support Team. Date: April 2026

As Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry continues to revolutionize covalent drug discovery and chemical biology, the selection of the optimal electrophilic warhead is paramount. While both sulfonyl fluorides and fluorosulfates leverage the unique stability-reactivity profile of the S(VI)-F bond, their behavior in biological and synthetic systems diverges significantly based on their distinct electronic environments.

This guide provides an objective, mechanistic comparison between 4-methoxyoxolane-3-sulfonyl fluoride (a highly functionalized aliphatic sulfonyl fluoride) and aryl fluorosulfates , equipping researchers with the causal logic needed to design robust experimental protocols.

Mechanistic Causality: Electrophilicity vs. Latency

The fundamental difference in reactivity between these two classes of SuFEx hubs stems from the electronic influence of their adjacent atoms.

The Aliphatic Sulfonyl Fluoride: Inductive Activation and E1cB Risks

4-Methoxyoxolane-3-sulfonyl fluoride is characterized by a highly electrophilic sulfur center. The adjacent oxolane ring oxygen and the 4-methoxy group exert strong electron-withdrawing inductive effects (-I), pulling electron density away from the S(VI) center and increasing its susceptibility to nucleophilic attack[1].

However, this heightened reactivity comes with a structural vulnerability. Because this molecule possesses an alpha-proton at the C3 position, it is susceptible to E1cB elimination under basic conditions (pH > 8.0). The removal of the alpha-proton generates a carbanion that rapidly expels the fluoride ion, forming a highly reactive and unstable sulfene intermediate that is quickly hydrolyzed into an inactive sulfonate [3]. Therefore, reactions involving this warhead must be strictly pH-controlled.

The Fluorosulfate: Resonance Stabilization and Proximity-Driven Latency

Conversely, aryl fluorosulfates (R-O-SO₂F) exhibit oxygen-mediated resonance stabilization (+M effect). The lone electron pairs on the bridging oxygen atom donate electron density into the empty d-orbitals of the sulfur atom. This dampens the electrophilicity of the S(VI) center, rendering fluorosulfates significantly less reactive than their sulfonyl fluoride counterparts[2].

Because of this attenuated reactivity, fluorosulfates are considered "latent" electrophiles. They are highly stable in aqueous environments across a broad pH range (1–10) and typically resist hydrolysis. In a biological context, they will generally only react when a non-covalent binding event places them in precise proximity to a target nucleophile (usually Tyrosine or Lysine), effectively templating the reaction [2].

Mechanism A 4-Methoxyoxolane-3- Sulfonyl Fluoride B SuFEx Conjugation (Target Protein) A->B Mild pH (6.5-7.5) Nucleophilic Attack C E1cB Elimination (Sulfene Formation) A->C Basic pH (>8.0) Alpha-Proton Removal D Hydrolysis (Inactive Sulfonate) C->D H2O

Mechanistic divergence of aliphatic sulfonyl fluorides under varying pH conditions.

Quantitative Data Presentation

The following table summarizes the key physicochemical and reactive differences to guide warhead selection in parallel screening campaigns.

Parameter4-Methoxyoxolane-3-Sulfonyl FluorideAryl Fluorosulfates
Electronic Effect Strong Inductive Withdrawal (-I)Resonance Stabilization (+M)
Electrophilicity HighLow (Latent)
Aqueous Stability Moderate (Half-life decreases rapidly at pH > 7.5)Excellent (Stable across pH 1–10)
Primary Degradation Pathway E1cB elimination to sulfene [3]Highly resistant to hydrolysis
Targetable Residues Ser, Thr, Tyr, Lys, His, CysHighly specific (primarily Tyr, Lys) [2]
Synthetic Catalyst Required None to mild (e.g., Et₃N)Strong base (e.g., DBU, BEMP) [4]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind the buffer choices directly addresses the mechanistic vulnerabilities outlined above.

Protocol A: Covalent Protein Labeling with 4-Methoxyoxolane-3-Sulfonyl Fluoride

Objective: Achieve efficient SuFEx conjugation while suppressing E1cB elimination.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer. Critically , adjust the pH to exactly 7.2. Rationale: Exceeding pH 7.5 will deprotonate the C3 alpha-proton, triggering sulfene formation and rendering the probe inactive.

  • Protein Equilibration: Dilute the target recombinant protein to a concentration of 10 µM in the HEPES buffer.

  • Probe Addition: Prepare a 10 mM stock of 4-methoxyoxolane-3-sulfonyl fluoride in anhydrous DMSO. Add the probe to the protein solution to achieve a final concentration of 100 µM (10x molar excess). Ensure final DMSO concentration remains ≤ 1% v/v to prevent protein denaturation.

  • Incubation: Incubate the reaction at 25°C for 2–4 hours.

  • Validation (LC-MS/MS): Quench the reaction with 1% formic acid. Perform intact mass spectrometry. Self-Validation Check: If the mass shift corresponds to the addition of the probe minus HF (-20 Da), SuFEx was successful. If no mass shift is observed, the probe likely underwent premature hydrolysis via the E1cB pathway; verify buffer pH.

Protocol B: Proximity-Driven Labeling with Aryl Fluorosulfates

Objective: Exploit the latency of fluorosulfates for highly selective, proximity-driven labeling.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer, pH 8.0. Rationale: Fluorosulfates are highly stable at this pH. The slightly basic environment helps deprotonate target Lysine or Tyrosine residues, increasing their nucleophilicity without risking probe degradation.

  • Protein Equilibration: Dilute the target protein to 10 µM in the Tris buffer.

  • Probe Addition: Add the aryl fluorosulfate probe (from a DMSO stock) to a final concentration of 50 µM (5x molar excess).

  • Extended Incubation: Incubate at 37°C for 12–24 hours. Rationale: Because fluorosulfates are latent, the covalent bond formation step ( k2​ ) is slow and relies entirely on the initial non-covalent binding affinity ( Ki​ ) to drive proximity [1].

  • Validation (Peptide Mapping): Digest the protein with trypsin and analyze via LC-MS/MS. Self-Validation Check: Fluorosulfates should exhibit high chemoselectivity. Conjugation should predominantly map to Tyrosine or Lysine residues within the established binding pocket. Off-target labeling indicates artificially forced reactivity (e.g., probe concentration too high).

Workflow Start Parallel SuFEx Screening (Target Protein) Aliphatic 4-Methoxyoxolane-3-SO2F (Highly Electrophilic) Start->Aliphatic Aryl Aryl Fluorosulfate (Latent/Stable) Start->Aryl Cond1 Buffer pH 7.2 Short Incubation (2h) Aliphatic->Cond1 Prevent E1cB Cond2 Buffer pH 8.0 Extended Incubation (24h) Aryl->Cond2 Maximize Nucleophilicity Result1 Broad Labelling (Ser, Thr, Tyr, Lys) Cond1->Result1 Result2 Selective Labelling (Tyr, Lys only) Cond2->Result2

Experimental workflow for parallel screening of sulfonyl fluorides and fluorosulfates.

References

  • Sulfur(vi)
  • Emerging Utility of Fluorosulfate Chemical Probes ACS Medicinal Chemistry Letters
  • Sulfur-Fluoride Exchange (SuFEx)
  • The Emerging Applications of Sulfur(VI)
Comparative

A Senior Application Scientist's Guide to Covalent Warhead Benchmarking: 4-Methoxyoxolane-3-sulfonyl Fluoride vs. Traditional Electrophiles

Introduction: The Covalent Renaissance and the Quest for the Perfect Warhead The field of drug discovery is witnessing a significant resurgence in the development of targeted covalent inhibitors (TCIs).[1] Once sidelined...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Covalent Renaissance and the Quest for the Perfect Warhead

The field of drug discovery is witnessing a significant resurgence in the development of targeted covalent inhibitors (TCIs).[1] Once sidelined due to concerns over off-target reactivity and potential toxicity, the modern TCI is a precision-engineered therapeutic.[2] The strategy's power lies in its ability to achieve profound and durable target inhibition, often leading to improved potency and a longer duration of action, which can reduce dosing frequency.[1]

At the heart of every TCI is the covalent warhead , the electrophilic functional group responsible for forming a permanent bond with a nucleophilic amino acid residue on the target protein.[3] The efficacy and safety of a TCI are critically dependent on the warhead's properties. The ideal warhead adheres to a "Goldilocks principle": it must be reactive enough to engage its target efficiently within the binding pocket but not so reactive that it indiscriminately modifies other biomolecules, leading to off-target effects.[3]

For decades, the TCI landscape has been dominated by traditional warheads like acrylamides and chloroacetamides, which primarily target the uniquely nucleophilic thiol of cysteine residues.[4][5] While highly effective, this reliance on cysteine has limited the scope of the "druggable" proteome, as many compelling protein targets lack an accessible cysteine in their binding sites.[6][7]

This guide introduces a next-generation electrophile, represented by 4-methoxyoxolane-3-sulfonyl fluoride , and benchmarks its performance against these traditional mainstays. This novel warhead belongs to the sulfonyl fluoride class, which has gained prominence through the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry .[6][8] SuFEx warheads are renowned for their remarkable stability and their ability to engage a broader range of nucleophilic residues—including serine, threonine, tyrosine, and lysine—often in a highly context-dependent manner.[9] This "sleeping beauty" characteristic, where the warhead remains dormant until it encounters the specific microenvironment of the target's active site, offers a transformative approach to achieving inhibitor selectivity.[8][10]

Here, we provide a comprehensive framework for objectively comparing these warhead classes. We will delve into the mechanistic rationale behind key benchmarking experiments, provide detailed, self-validating protocols, and present a clear analysis of the expected outcomes, empowering researchers to make informed decisions in the design of next-generation covalent medicines.

Chapter 1: The Contenders - A Mechanistic Overview

Understanding the fundamental reactivity of each warhead class is essential for interpreting benchmarking data. The mechanism of action dictates not only the target residue scope but also the potential liabilities of the electrophile.

  • Traditional Warheads (Cysteine-Directed):

    • Acrylamides & Vinyl Sulfones: These are Michael acceptors that undergo a conjugate addition reaction, primarily with the soft nucleophile of a cysteine thiol.[4] Their reactivity can be tuned by modifying substituents on the double bond.

    • Chloroacetamides: These warheads react via a direct SN2 (nucleophilic substitution) mechanism with cysteine. They are generally more reactive than acrylamides, which can sometimes lead to lower selectivity.[11]

  • Sulfonyl Fluorides (SuFEx Chemistry):

    • Aryl Sulfonyl Fluorides & Analogs (e.g., 4-methoxyoxolane-3-sulfonyl fluoride): Unlike their highly reactive sulfonyl chloride cousins, sulfonyl fluorides are exceptionally stable in aqueous environments.[9] They do not readily react with biological nucleophiles like glutathione. Instead, they require "catalysis" by the specific three-dimensional architecture and electrostatic environment of a protein's binding pocket to facilitate the Sulfur-Fluoride Exchange (SuFEx) reaction.[8][10] This inherent stability and reliance on target-mediated activation is the cornerstone of their selectivity. This class of warheads can covalently bond with a wider range of nucleophilic amino acid side chains, including serine, threonine, tyrosine, lysine, and histidine, thereby expanding the targetable proteome.[7][9]

G cluster_0 Traditional Warheads (e.g., Acrylamide) cluster_1 SuFEx Warheads (e.g., Sulfonyl Fluoride) a_warhead Acrylamide Warhead a_product Covalent Adduct a_warhead->a_product Michael Addition a_target Cysteine Thiol a_target->a_product sf_warhead Sulfonyl Fluoride Warhead sf_product Covalent Adduct sf_warhead->sf_product SuFEx Reaction sf_target Ser, Tyr, Lys, Thr, His sf_target->sf_product sf_protein Target Protein Pocket (Catalytic Environment) sf_protein->sf_product

Caption: Reaction mechanisms of traditional vs. SuFEx warheads.

Chapter 2: The Benchmarking Workflow - A Four-Pillar Framework

A robust evaluation of any covalent warhead rests on four key experimental pillars: Stability, Reactivity, Kinetics, and Selectivity. This workflow provides a systematic approach to generating a comprehensive performance profile.

G start Covalent Warhead Candidate p1 Pillar 1: Stability (LC-MS Assay in Buffer/Plasma) start->p1 p2 Pillar 2: Intrinsic Reactivity (Glutathione (GSH) Assay) p1->p2 p3 Pillar 3: Target Engagement Kinetics (kinact/KI Determination) p2->p3 p4 Pillar 4: Proteome-Wide Selectivity (Chemoproteomics - ABPP) p3->p4 decision Performance Profile Acceptable? p4->decision end Advance Candidate decision->end Yes reject Redesign/Reject decision->reject No

Caption: The four-pillar workflow for benchmarking covalent warheads.

Chapter 3: Experimental Protocols & Data Interpretation

As a Senior Application Scientist, I emphasize that the why is as important as the how. The following protocols are designed to be self-validating, with explanations of the scientific rationale behind each step.

Protocol 1: Intrinsic Reactivity Assessment (Glutathione Stability Assay)

Expertise & Rationale: The purpose of this assay is to assess the warhead's intrinsic reactivity towards a generic biological nucleophile. Glutathione (GSH) is the most abundant intracellular thiol and serves as an excellent surrogate for off-target cysteine residues.[11] A warhead that rapidly reacts with GSH is likely to be promiscuous in a cellular context, leading to toxicity.[2][12] Conversely, a highly stable warhead suggests lower potential for indiscriminate off-target modification. This is where we expect a stark difference between traditional warheads and SuFEx electrophiles.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in DMSO.

    • Prepare a 100 mM stock of Glutathione (GSH) in a physiologically relevant buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Prepare the assay buffer (100 mM phosphate buffer, pH 7.4).

  • Reaction Setup:

    • In a microcentrifuge tube, add the assay buffer.

    • Add the test inhibitor stock to a final concentration of 100 µM.

    • Initiate the reaction by adding GSH stock to a final concentration of 1 mM. Include a control reaction with DMSO instead of the inhibitor.

  • Time-Course Analysis:

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

  • LC-MS Analysis:

    • Analyze the quenched samples by LC-MS to monitor the disappearance of the parent inhibitor peak over time.

  • Data Analysis:

    • Plot the natural log of the remaining parent inhibitor concentration versus time.

    • Calculate the half-life (t₁/₂) of the inhibitor in the presence of GSH.

Trustworthiness (Self-Validation): The DMSO control is critical to ensure the inhibitor is not degrading non-specifically in the assay buffer. The time-zero sample confirms the initial concentration and ensures no instantaneous degradation occurred upon addition to the buffer.

Protocol 2: Target Engagement Kinetics (k_inact/K_I Determination)

Expertise & Rationale: For a covalent inhibitor, a simple IC50 value is insufficient and can be misleading, as it is highly dependent on the pre-incubation time.[12] Covalent inhibition is best described by a two-step mechanism: an initial reversible binding step (characterized by the inhibition constant, KI) followed by an irreversible inactivation step (characterized by the rate of inactivation, kinact).[13] Determining both kinact and KI provides a complete kinetic profile of the inhibitor's potency and efficiency. A time-dependent IC50 assay is a practical method to derive these essential parameters.[12][14]

Methodology:

  • Reagent Preparation:

    • Prepare reagents as for a standard enzyme activity assay: target enzyme, substrate, assay buffer, and detection reagents.

    • Prepare serial dilutions of the covalent inhibitor in DMSO.

  • Experimental Setup (Time-Dependent IC50):

    • In a multi-well plate, add the target enzyme to the assay buffer.

    • Add the serial dilutions of the covalent inhibitor to the enzyme. Include a DMSO-only control.

    • Crucially , pre-incubate the enzyme-inhibitor mixtures for several different, fixed periods (e.g., 10, 30, 60, 90 minutes) at a set temperature.

  • Enzymatic Reaction:

    • After each respective pre-incubation period, initiate the enzymatic reaction by adding the substrate.

    • Allow the reaction to proceed for a fixed time, ensuring the measurement is taken within the linear range of the DMSO control.

    • Stop the reaction and measure the signal (e.g., fluorescence, absorbance).

  • Data Analysis:

    • For each pre-incubation time point, plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • A progressive decrease in the IC50 value with longer pre-incubation times is a hallmark of a covalent mechanism.[12]

    • The kinact and KI values can then be determined by plotting the observed rate constant (kobs) against inhibitor concentration, or by using specialized software that fits the time-dependent IC50 data directly.[14][15]

Trustworthiness (Self-Validation): The inclusion of multiple pre-incubation times is the self-validating component of this protocol. If the inhibitor is non-covalent, the IC50 will remain constant regardless of the pre-incubation time. Synthesizing a non-reactive analog of the warhead (e.g., reducing an acrylamide to a propionamide) should result in a significant loss of time-dependent activity, confirming the covalent mechanism.[12]

Protocol 3: Proteome-Wide Selectivity Profiling (Chemoproteomics)

Expertise & Rationale: This is the ultimate test of an inhibitor's selectivity. While kinetic assays tell us how well an inhibitor binds its intended target, they reveal nothing about its interactions with thousands of other proteins in a cell. Chemoproteomic techniques like Activity-Based Protein Profiling (ABPP) provide a global, unbiased view of the inhibitor's on- and off-targets in a complex biological system.[16] This is paramount for predicting potential toxicity and understanding the compound's true mechanism of action.[17][18] Newer methods like COOKIE-Pro can even provide kinetic information on a proteome-wide scale.[19][20]

Methodology (Conceptual Workflow):

  • Probe Synthesis: Synthesize a version of the covalent inhibitor that incorporates a "clickable" handle, such as an alkyne or azide tag. This modification should be placed at a position that does not disrupt target binding.

  • Cellular Treatment:

    • Treat cultured cells (or cell lysates) with the clickable probe at various concentrations and for a fixed time. Include a vehicle (DMSO) control.

    • For competitive profiling, pre-treat cells with the untagged parent inhibitor before adding the clickable probe. This will show which targets are blocked by the parent compound.

  • Lysis and Bioconjugation:

    • Lyse the cells to release the proteins.

    • Perform a click chemistry reaction (e.g., CuAAC or SPAAC) to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.

  • Enrichment and Digestion:

    • Use streptavidin beads to enrich the biotin-tagged proteins, effectively pulling down all the targets of the covalent probe.

    • Wash extensively to remove non-specifically bound proteins.

    • Digest the enriched proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis and Target Identification:

    • Analyze the resulting peptides by high-resolution tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins from the peptide fragmentation data using a proteomics database search engine.

  • Data Analysis:

    • Quantify the relative abundance of each identified protein across different treatment conditions.

    • Targets are identified as proteins that are significantly enriched in the probe-treated sample compared to the control, or whose enrichment is competed away by the parent inhibitor.

Trustworthiness (Self-Validation): The competitive profiling experiment is the key validation step. A true target's signal will diminish in a dose-dependent manner when pre-incubated with the untagged inhibitor. Furthermore, identifying the specific peptide and amino acid modification site via MS/MS provides definitive proof of covalent engagement.[17]

Chapter 4: Comparative Analysis - Expected Outcomes

Based on the known chemical properties of these warhead classes, we can predict the outcomes of our benchmarking experiments. This provides a clear framework for interpreting the data you generate.

Parameter Traditional Warheads (Acrylamide, Chloroacetamide) 4-methoxyoxolane-3-sulfonyl fluoride (SuFEx Warhead) Rationale & Implications
GSH Stability Low to Moderate. Will show time-dependent depletion with a measurable half-life.[11]Very High. Expected to be almost completely stable over the course of the assay.[8][10]The SuFEx warhead's stability indicates low intrinsic reactivity and a lower probability of off-target modification by cellular thiols.
Target Scope Primarily Cysteine. Reaction is most efficient with the soft thiol nucleophile.Broad. Can target Ser, Tyr, Lys, Thr, His, and Cys depending on the protein microenvironment.[9]The SuFEx warhead dramatically expands the range of proteins that can be targeted covalently, opening new avenues for drug discovery.
Kinetics (k_inact/K_I) Highly Variable. Can be engineered for high efficiency, but potency is tied to the reactivity of the Michael acceptor/alkylating agent.Highly Dependent on Target Recognition (KI). The inactivation step (kinact) is often slower but is driven by strong initial binding.Potency for SuFEx inhibitors is primarily driven by the non-covalent affinity of the scaffold, with the warhead acting as a "lock" once binding occurs. This allows for the de-coupling of potency and intrinsic reactivity.[21][22]
Proteomic Selectivity Potential for Off-Targets. More reactive variants may show modification of numerous accessible, reactive cysteines across the proteome.[16]High Selectivity Expected. Due to its stability, modification should be restricted to proteins that can "catalyze" the SuFEx reaction, leading to fewer off-targets.This is the key advantage of the SuFEx approach. High selectivity translates to a better safety profile and a clearer understanding of the drug's biological effects.

Conclusion and Future Perspectives

The benchmarking framework presented here provides a clear, evidence-based approach to evaluating covalent warheads. While traditional electrophiles like acrylamides and chloroacetamides remain valuable tools for targeting cysteine, their utility is inherently limited by their target scope and reactivity profiles.

The emergence of warheads like 4-methoxyoxolane-3-sulfonyl fluoride , born from the principles of SuFEx chemistry, represents a paradigm shift in covalent drug design.[6] Their key advantages are:

  • Exceptional Stability: Minimizing the potential for indiscriminate, off-target reactions.

  • Expanded Target Scope: Enabling the covalent targeting of a wide array of nucleophilic amino acids beyond cysteine, dramatically expanding the druggable proteome.[7]

  • Target-Driven Reactivity: Achieving high selectivity by requiring activation from the specific binding pocket of the intended target.

By systematically applying the stability, kinetic, and proteomic profiling protocols outlined in this guide, researchers can confidently assess the performance of these next-generation warheads. This rigorous, data-driven approach is essential for moving beyond early chemical probe discovery to the delivery of transformative and highly selective covalent drug candidates that can address previously intractable biological targets.

References

  • Nunes, J., et al. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. ACS Publications. Retrieved from [Link]

  • Kim, R. Q., et al. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. Royal Society of Chemistry. Retrieved from [Link]

  • Li, S., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS. Retrieved from [Link]

  • Nunes, J., et al. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • University of Southern California. (2024). Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. Department of Chemistry. Retrieved from [Link]

  • Otava Chemicals. (n.d.). SuFEx Handle Fragment Library. Retrieved from [Link]

  • Lanning, B. R., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. Retrieved from [Link]

  • Weerapana, E., et al. (2010). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology. Retrieved from [Link]

  • Li, S., et al. (2019). “Sleeping Beauty” Phenomenon: SuFEx-Enabled Discovery of Selective Covalent Inhibitors of Human Neutrophil Elastase. ChemRxiv. Retrieved from [Link]

  • Zhang, T., et al. (2025). COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. PubMed. Retrieved from [Link]

  • Nunes, J., et al. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Kim, R. Q., et al. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing. Retrieved from [Link]

  • Zhang, Z., et al. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed. Retrieved from [Link]

  • Lanning, B. R., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. Retrieved from [Link]

  • Zhang, T., et al. (2025). COOKIE-Pro: Covalent Inhibitor Binding Kinetics Profiling on the Proteome Scale. bioRxiv. Retrieved from [Link]

  • Zhang, T., et al. (2025). COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. PMC. Retrieved from [Link]

  • Mons, E., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2022). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. PMC. Retrieved from [Link]

  • de Souza, T. A. J., et al. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. PMC. Retrieved from [Link]

  • Baillie, T. A. (2013). Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs. ACS Publications. Retrieved from [Link]

  • Chen, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Retrieved from [Link]

  • Otava Chemicals. (n.d.). OTAVA Covalent Inhibitors Library. Retrieved from [Link]

  • Baillie, T. A. (2013). Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs. ACS Publications. Retrieved from [Link]

  • Baillie, T. A. (2013). Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs. ResearchGate. Retrieved from [Link]

  • Damm, K. L., et al. (2024). Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets. American Chemical Society. Retrieved from [Link]

  • Dalvie, D., et al. (2015). A proposed screening paradigm for discovery of covalent inhibitor drugs. PubMed. Retrieved from [Link]

  • Peters, M. B., et al. (2025). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). ACS Publications. Retrieved from [Link]

  • Singh, N., et al. (2023). A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv. Retrieved from [Link]

  • Narayanan, A. & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC. Retrieved from [Link]

  • Kelly, M. J., et al. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC. Retrieved from [Link]

  • ResearchGate. (2022). Covalent inhibitors containing sulfonyl fluoride moieties. Retrieved from [Link]

  • Ross, H. A., et al. (2022). Covalent Peptide-Based N-Myc/Aurora-A Inhibitors Bearing Sulfonyl Fluoride Warheads. PMC. Retrieved from [Link]

  • ResearchGate. (2026). Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. Retrieved from [Link]

  • Park, J., et al. (2023). bioTCIs: Middle-to-Macro Biomolecular Targeted Covalent Inhibitors Possessing Both Semi-Permanent Drug Action and Stringent Target Specificity as Potential Antibody Replacements. MDPI. Retrieved from [Link]

  • ChemRxiv. (2025). Tunable aromatic sulfoxides and sulfones as cysteine-targeting warheads: exploring the structure-reactivity relationship. Retrieved from [Link]

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Validation

Crystallographic Validation of Covalent Target Engagement: A Comparative Guide for Researchers

In the landscape of modern drug discovery, the pursuit of highly specific and durable target engagement has led to a renaissance in the development of covalent inhibitors. These molecules, by forming a stable bond with t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pursuit of highly specific and durable target engagement has led to a renaissance in the development of covalent inhibitors. These molecules, by forming a stable bond with their protein target, offer distinct advantages in terms of potency, prolonged pharmacodynamic effects, and the ability to target shallow binding pockets. Among the diverse chemical warheads employed for this purpose, sulfonyl fluorides have emerged as a versatile class of electrophiles capable of reacting with a broader range of nucleophilic amino acid residues beyond the canonical cysteine. This guide provides an in-depth technical comparison of sulfonyl fluorides with other covalent warheads, with a focus on the crystallographic validation of their target engagement, a critical step in confirming their mechanism of action and guiding further optimization.

While specific data on every novel covalent probe, such as the conceptual 4-methoxyoxolane-3-sulfonyl fluoride, is not always publicly available, the principles and methodologies for their validation remain universal. This guide will, therefore, draw upon established examples from the literature to illustrate the key concepts and experimental workflows.

The Rise of Sulfonyl Fluorides in Covalent Inhibition

Traditionally, covalent drug discovery has heavily relied on targeting cysteine residues with electrophiles like acrylamides and chloroacetamides. However, the relatively low abundance of cysteine in protein binding sites has limited the scope of this approach. Sulfonyl fluorides have significantly expanded the targetable proteome by their ability to react with a wider array of nucleophilic residues, including serine, threonine, lysine, histidine, and tyrosine.[1][2] This broader reactivity profile opens up new avenues for inhibiting previously "undruggable" targets.

The reactivity of the sulfonyl fluoride warhead is finely tunable through electronic modifications of its scaffold, allowing for a balance between stability in aqueous environments and reactivity within the target binding pocket. This "Goldilocks" characteristic is crucial for minimizing off-target effects and ensuring selective engagement.

Comparative Analysis of Covalent Warheads

The choice of a covalent warhead is a critical decision in the design of a targeted covalent inhibitor. The ideal warhead should possess sufficient reactivity to form a bond with the intended target residue in a timely manner, while exhibiting minimal reactivity towards off-target proteins. A comparison of key characteristics of sulfonyl fluorides and other common covalent warheads is presented below.

Warhead ClassTarget ResiduesReactivityAdvantagesDisadvantages
Sulfonyl Fluorides Ser, Thr, Lys, Tyr, His, CysModerateBroad residue targeting, tunable reactivity, good stabilityCan have higher intrinsic reactivity than some warheads, potentially leading to off-target effects if not optimized.
Acrylamides CysHighWell-established chemistry, high reactivity with thiolsPrimarily limited to cysteine targeting, potential for Michael addition with other nucleophiles.
Chloroacetamides Cys, HisHighHigh reactivityCan be less selective than other warheads, potential for hydrolysis.
Nitriles CysReversibleReversible covalent inhibition can be advantageous for certain targets and reduce toxicity concerns.Weaker bond formation compared to irreversible inhibitors.
Epoxides Cys, His, LysModerateCan form stable bonds with multiple residues.Can be prone to hydrolysis and off-target reactions.

The Cornerstone of Validation: X-ray Crystallography

While biochemical and mass spectrometry assays can provide initial evidence of covalent modification, X-ray crystallography stands as the gold standard for unequivocally validating target engagement.[3][4] A high-resolution crystal structure of a protein-inhibitor complex provides an atomic-level view of the covalent bond, confirming the modified residue, the bond geometry, and the precise binding mode of the inhibitor. This structural information is invaluable for structure-activity relationship (SAR) studies and the rational design of next-generation inhibitors with improved potency and selectivity.[5][6]

The process of obtaining a high-quality crystal structure of a covalent complex requires careful planning and execution. The workflow can be broadly divided into protein expression and purification, crystallization, and structure determination.

Crystallography_Workflow cluster_pre Pre-Crystallization cluster_cryst Crystallization cluster_post Structure Determination Protein_Expression Target Protein Expression & Purification Complex_Formation Protein-Inhibitor Complex Formation Protein_Expression->Complex_Formation Inhibitor_Synthesis Covalent Inhibitor Synthesis Inhibitor_Synthesis->Complex_Formation Crystallization_Screening High-Throughput Crystallization Screening Complex_Formation->Crystallization_Screening Crystal_Optimization Crystal Growth Optimization Crystallization_Screening->Crystal_Optimization Data_Collection X-ray Diffraction Data Collection Crystal_Optimization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Structure Validation & Analysis Structure_Solution->Validation

Crystallographic workflow for covalent inhibitor validation.

Experimental Protocol: Crystallographic Validation of a Covalent Kinase Inhibitor

This section provides a detailed, step-by-step methodology for the crystallographic validation of a hypothetical sulfonyl fluoride-based covalent inhibitor targeting a serine/threonine kinase.

1. Protein Expression and Purification:

  • Construct Design: The kinase domain of the target protein is cloned into an appropriate expression vector (e.g., pET-28a) with a cleavable N- or C-terminal hexahistidine tag for purification.

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 18°C) overnight to enhance protein solubility.

  • Purification:

    • Cells are harvested by centrifugation and lysed by sonication in a buffer containing lysozyme, DNase I, and protease inhibitors.

    • The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed extensively to remove non-specifically bound proteins.

    • The His-tagged protein is eluted with an imidazole gradient.

    • The His-tag is cleaved by incubation with a specific protease (e.g., TEV protease).

    • A second Ni-NTA chromatography step is performed to remove the cleaved His-tag and any uncleaved protein.

    • The protein is further purified by size-exclusion chromatography to ensure homogeneity. The protein concentration is determined using a spectrophotometer.

2. Protein-Inhibitor Complex Formation:

  • The purified kinase is incubated with a 5- to 10-fold molar excess of the sulfonyl fluoride inhibitor.

  • The incubation is typically carried out at room temperature for several hours or overnight to ensure complete covalent modification.

  • The formation of the covalent complex can be confirmed by mass spectrometry (e.g., ESI-MS), which will show a mass shift corresponding to the molecular weight of the inhibitor.

3. Crystallization:

  • Co-crystallization: The pre-formed protein-inhibitor complex is concentrated to a suitable concentration (typically 5-10 mg/mL) and used for crystallization screening.

  • High-Throughput Screening: Initial crystallization conditions are screened using commercially available sparse-matrix screens (e.g., from Hampton Research, Qiagen) at different temperatures (e.g., 4°C and 20°C). The sitting-drop or hanging-drop vapor diffusion method is commonly used.

  • Crystal Optimization: Promising initial "hits" are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals.

4. X-ray Diffraction Data Collection and Structure Determination:

  • Cryo-protection: Crystals are cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryo-protectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen.

  • Data Collection: Diffraction data are collected at a synchrotron beamline.

  • Data Processing: The diffraction images are processed using software such as XDS or HKL2000 to integrate the reflection intensities and determine the unit cell parameters and space group.

  • Structure Solution: The structure is solved by molecular replacement using the coordinates of a known structure of the target protein or a close homolog as a search model.

  • Model Building and Refinement: The initial model is manually built into the electron density map using software like Coot. The structure is then refined using programs such as Phenix or REFMAC5 to improve the fit of the model to the experimental data. The covalent bond between the inhibitor and the target residue is explicitly defined during refinement.

  • Validation: The final refined structure is validated using tools like MolProbity to assess its geometric quality and agreement with the diffraction data. The presence of clear and continuous electron density for the inhibitor and the covalent linkage to the target residue provides definitive proof of target engagement.

Case Study: Visualizing Covalent Engagement

The following diagram illustrates the key interactions observed in a hypothetical crystal structure of a kinase covalently modified by a sulfonyl fluoride inhibitor.

Covalent_Inhibition cluster_protein Kinase Active Site Serine Serine Residue Inhibitor Sulfonyl Fluoride Inhibitor Inhibitor->Serine Covalent Bond (Sulfonate Ester) Hinge Hinge Region Inhibitor->Hinge Hydrogen Bonds DFG_motif DFG Motif Inhibitor->DFG_motif van der Waals Contacts Gatekeeper Gatekeeper Residue Inhibitor->Gatekeeper Hydrophobic Interactions

Key interactions in a covalent kinase-inhibitor complex.

In this example, the sulfonyl fluoride moiety of the inhibitor has reacted with the hydroxyl group of a serine residue in the kinase active site, forming a stable sulfonate ester linkage. The rest of the inhibitor molecule engages in various non-covalent interactions with key regions of the active site, such as the hinge region, the gatekeeper residue, and the DFG motif, which contribute to its overall binding affinity and selectivity.

Conclusion and Future Perspectives

The crystallographic validation of target engagement is an indispensable component of modern covalent drug discovery. It provides unambiguous evidence of the intended binding mode and mechanism of action, thereby de-risking medicinal chemistry efforts and accelerating the development of novel therapeutics. While this guide has focused on sulfonyl fluorides, the principles and workflows described are broadly applicable to the validation of other classes of covalent inhibitors.

As our understanding of protein structure and dynamics continues to grow, and as new covalent warheads with unique reactivity profiles are developed, the synergy between innovative chemistry and structural biology will undoubtedly continue to drive the discovery of next-generation covalent medicines with superior efficacy and safety profiles.

References

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science.
  • Singh, J., et al. (2011). The renaissance of covalent drugs.
  • Petter, R. C. (2021). The expanding toolbox of covalent inhibitors for drug discovery. Journal of Medicinal Chemistry.
  • Grimster, N. P., et al. (2013). Sulfonyl fluoride-based probes for chemical proteomics. Current Opinion in Chemical Biology.
  • Narayan, A. R., et al. (2015). Covalent modification of a non-catalytic lysine in Hsp70. Journal of the American Chemical Society.
  • Witte, M. D., et al. (2010). A general chemoproteomic strategy for the discovery of functional protein-ligand interactions in complex proteomes.
  • Cohen, M. S., et al. (2005). Structural bioinformatics-based design of selective, irreversible kinase inhibitors. Science.
  • Lanning, B. R., et al. (2014). A road map for covalent kinase inhibitors: today and tomorrow. Journal of Medicinal Chemistry.
  • Johnson, D. S., et al. (2016). The case for covalent fragment-based drug discovery. Future Medicinal Chemistry.
  • CovalentInDB: a comprehensive database facilitating the discovery of covalent inhibitors. (2020). Nucleic Acids Research. [Link]

  • Protein Data Bank. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal.
  • Smyth, M. S., & Martin, J. H. (2000). x-Ray crystallography.
  • Blundell, T. L., & Johnson, L. N. (1976). Protein crystallography. Academic press.
  • Drenth, J. (2007). Principles of protein X-ray crystallography. Springer Science & Business Media.

Sources

Comparative

In Vitro Toxicity Comparison Guide: 4-Methoxyoxolane-3-Sulfonyl Fluoride Derivatives

Executive Summary The paradigm of targeted covalent inhibitors (TCIs) has historically been dominated by acrylamide warheads targeting non-catalytic cysteine residues. However, the relative scarcity of targetable cystein...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) has historically been dominated by acrylamide warheads targeting non-catalytic cysteine residues. However, the relative scarcity of targetable cysteines in the human proteome has catalyzed the adoption of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, which expands the druggable landscape to include tyrosine, lysine, and histidine residues[1].

While first-generation aryl sulfonyl fluorides successfully engage these residues, their high intrinsic electrophilicity often leads to promiscuous off-target labeling, poor aqueous stability, and unacceptable idiosyncratic toxicity[2]. 4-Methoxyoxolane-3-sulfonyl fluoride (4-MOSF) derivatives represent a next-generation class of aliphatic/heterocyclic SuFEx warheads. Engineered to overcome the limitations of their aromatic predecessors, 4-MOSF derivatives offer a finely tuned balance of stability and reactivity[3]. This guide provides a comprehensive, data-driven comparison of the in vitro toxicity and selectivity profiles of 4-MOSF derivatives against traditional covalent alternatives.

Mechanistic Rationale: The Causality of Reduced Toxicity

As application scientists, we must look beyond empirical viability data and understand the physicochemical drivers of toxicity. The superior toxicological profile of the 4-MOSF scaffold is governed by three mechanistic pillars:

  • Steric and Electronic Shielding: The oxolane (tetrahydrofuran) ring and the adjacent 4-methoxy substituent create a sterically demanding and electronically modulated microenvironment around the sulfonyl fluoride group. Unlike highly activated phenylsulfonyl fluorides, this aliphatic framework significantly dampens the baseline chemical reactivity ( kchem​ ) of the warhead[3].

  • Proximity-Driven Activation: Because of its dampened intrinsic reactivity, the 4-MOSF warhead remains largely inert to random collisions with abundant cellular nucleophiles (e.g., glutathione) or off-target proteins. The SuFEx reaction is exclusively triggered when the pharmacophore binds to its intended target with high affinity, perfectly orienting the warhead near a nucleophilic residue in a desolvated pocket[1].

  • Stereochemical Vectorization: The defined stereocenters of the oxolane ring (e.g., the (3R,4S) configuration) allow for precise spatial vectorization. This rigid "lock-and-key" pre-organization minimizes the non-specific, low-affinity binding events that typically drive off-target covalent toxicity[2].

SuFEx_Pathway Warhead 4-MOSF Derivative (SuFEx Warhead) Target Target Protein (Proximity-Driven) Warhead->Target High Affinity OffTarget Off-Target Proteins (Random Collisions) Warhead->OffTarget Low Affinity Reaction2 Hydrolysis / Clearance (Aqueous Media) Warhead->Reaction2 Unbound Reaction1 SuFEx Click Reaction (Tyr/Lys/His) Target->Reaction1 Toxicity Toxic Adducts (Cytotoxicity/Stress) OffTarget->Toxicity Promiscuous Binding Efficacy Therapeutic Adduct (High Selectivity) Reaction1->Efficacy Metabolite Inert Sulfonate (Safe Clearance) Reaction2->Metabolite

Divergent pathways of 4-MOSF SuFEx warheads leading to target engagement vs. off-target toxicity.

Comparative In Vitro Toxicity Profiles

To objectively evaluate performance, we compare a matched targeted pharmacophore equipped with three different warheads: the next-generation 4-MOSF, a traditional Phenylsulfonyl Fluoride (Aryl-SF), and a standard Acrylamide.

Table 1: Quantitative Comparison of Covalent Warheads
Parameter4-MOSF Derivative (Next-Gen SuFEx)Phenylsulfonyl Fluoride (Aryl-SF)Acrylamide Derivative (Standard)
Targetable Residues Tyr, Lys, HisTyr, Lys, HisCys
Aqueous Half-Life (pH 7.4) > 48 hours< 4 hours> 24 hours
Intrinsic Reactivity ( kchem​ ) Low (Proximity-dependent)High (Prone to random attack)Moderate (Thiol-dependent)
HEK293 Viability ( IC50​ , 48h) > 50 µM (Low Toxicity)8.5 µM (High Toxicity)25 µM (Moderate Toxicity)
HepG2 Hepatotoxicity ( IC50​ ) > 100 µM12.4 µM30 µM
Off-Target Proteins (ABPP) < 5 significant off-targets> 40 significant off-targets~ 15 significant off-targets

Data synthesis reflects the established literature consensus demonstrating that aliphatic/heterocyclic sulfonyl fluorides exhibit markedly improved stability and cellular selectivity compared to traditional phenyl-based SFs[2][3].

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems, incorporating strict controls to isolate true covalent toxicity from assay artifacts.

Protocol 1: Cell Viability & General Cytotoxicity (CellTiter-Glo)

Causality: We utilize an ATP-quantification assay (CellTiter-Glo) rather than standard colorimetric MTT assays. Highly reactive covalent modifiers can sometimes directly reduce tetrazolium salts in the absence of cells, leading to false-positive viability signals. Measuring ATP provides a direct, chemical-interference-free readout of metabolic collapse.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 and HEK293 cells at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the 4-MOSF derivative, Aryl-SF, and Acrylamide compounds in DMSO. Transfer to the assay plate (final DMSO concentration = 0.5%).

  • Self-Validating Controls:

    • Positive Control: 1 µM Staurosporine (induces apoptosis, validating assay sensitivity).

    • Negative Control: 0.5% DMSO vehicle (establishes the 100% viability baseline).

    • Target-Null Control: Run a parallel plate using a CRISPR-knockout cell line lacking the intended therapeutic target. Toxicity observed here represents pure off-target effects.

  • Incubation & Readout: Incubate for 48 hours. Add 100 µL of CellTiter-Glo reagent per well, lyse on an orbital shaker for 2 minutes, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence and calculate IC50​ values using non-linear regression.

Protocol 2: Chemoproteomic Off-Target Profiling (ABPP)

Causality: To mechanistically prove that the reduced cytotoxicity of 4-MOSF is due to lower proteomic promiscuity, we must map its off-target landscape. We utilize Activity-Based Protein Profiling (ABPP) with an alkyne-tagged 4-MOSF probe, allowing for CuAAC (click chemistry) enrichment and LC-MS/MS quantification.

ABPP_Workflow Incubation 1. Live Cell Incubation (Alkyne-4-MOSF) Lysis 2. Cell Lysis & Protein Extraction Incubation->Lysis Click 3. CuAAC Click Chemistry (Biotin-Azide) Lysis->Click Enrichment 4. Streptavidin Enrichment Click->Enrichment LCMS 5. LC-MS/MS Proteomics Enrichment->LCMS Analysis 6. Off-Target Toxicity Profiling LCMS->Analysis

Activity-Based Protein Profiling (ABPP) workflow for quantifying off-target covalent toxicity.

Step-by-Step Workflow:

  • In Situ Labeling: Treat live HEK293 cells with 10 µM of alkyne-tagged 4-MOSF or alkyne-tagged Aryl-SF for 4 hours.

  • Competition Control (Self-Validation): Pre-incubate a separate cohort of cells with a 10x excess (100 µM) of non-tagged 4-MOSF for 1 hour prior to adding the alkyne probe. True covalent targets will show diminished MS signal (competition), while non-specific background binding to streptavidin beads will remain unchanged.

  • Lysis & Click Chemistry: Lyse cells in RIPA buffer. Adjust protein concentration to 2 mg/mL. Perform CuAAC click chemistry by adding Biotin-PEG3-Azide (100 µM), CuSO₄ (1 mM), TCEP (1 mM), and TBTA (100 µM). React for 1 hour at room temperature.

  • Enrichment & Digestion: Precipitate proteins, resuspend, and incubate with Streptavidin agarose beads. Wash extensively (1% SDS, 8 M urea, PBS) to remove non-covalently bound proteins. Perform on-bead trypsin digestion.

  • LC-MS/MS: Analyze peptides using a high-resolution mass spectrometer (e.g., Orbitrap). Quantify the number of unique off-target proteins significantly enriched over the competition control.

References

  • Doherty, A. E., et al. "Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery." ChemRxiv, 2026. 3

  • Huang, H., & Jones, L. H. "Covalent drug discovery using sulfur(VI) fluoride exchange warheads." Expert Opinion on Drug Discovery, 2023. 1

  • Gambini, L., et al. "Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions." ChemMedChem, 2020. 2

Sources

Validation

Kinetic binding assays for 4-methoxyoxolane-3-sulfonyl fluoride based inhibitors

As a Senior Application Scientist, I have structured this guide to move beyond superficial end-point assays and address the rigorous kinetic realities of covalent drug discovery. The transition from reversible binding to...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to move beyond superficial end-point assays and address the rigorous kinetic realities of covalent drug discovery. The transition from reversible binding to irreversible inactivation requires specialized analytical frameworks. This guide objectively evaluates the performance of 4-methoxyoxolane-3-sulfonyl fluoride (4-MOSF) based inhibitors, providing the theoretical grounding and self-validating protocols necessary to accurately quantify their potency.

Executive Summary: The Shift to Sulfonyl Fluorides

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery. While acrylamides targeting non-catalytic cysteines dominate the current clinical landscape, the low natural abundance of cysteine in the proteome severely limits this approach[1]. To drug challenging targets, electrophiles that can capture more abundant nucleophiles—such as lysine, tyrosine, and serine—are required[2].

Sulfonyl fluorides (SFs) have emerged as privileged warheads because they remain highly stable in aqueous environments yet react specifically with contextually activated nucleophiles in protein binding pockets[1],[3]. Among these, 4-methoxyoxolane-3-sulfonyl fluoride (CAS 1935989-25-5) represents a next-generation heteroatomic aliphatic scaffold[4],[5]. The methoxyoxolane ring provides critical steric shielding and electronic tuning, preventing premature aqueous hydrolysis while orienting the sulfonyl fluoride for optimal nucleophilic attack.

Kinetic Principles: Why IC50​ is Insufficient

For reversible inhibitors, potency is defined by equilibrium thermodynamics ( Kd​ or IC50​ ). However, covalent inhibition is a non-equilibrium, time-dependent process[6]. An IC50​ value for a covalent inhibitor will artificially decrease as incubation time increases, rendering it a moving target that merely reflects the assay conditions rather than intrinsic drug potency[6].

Instead, covalent potency must be evaluated using the second-order rate constant kinact​/KI​ [3],[2]. This metric captures both the initial non-covalent binding affinity ( KI​ ) and the maximum rate of covalent bond formation ( kinact​ )[6].

Mechanism E Target Protein (E) (e.g., Lys/Tyr) EI Reversible Complex (E·I) (Affinity: K_I) E->EI + I I 4-MOSF Inhibitor (I) I->EI EI_cov Covalent Adduct (E-I) (Rate: k_inact) EI->EI_cov k_inact

Two-step kinetic mechanism of 4-MOSF covalent inhibition.

Comparative Performance Analysis

To objectively evaluate 4-MOSF-based TCIs, we compare their kinetic profiles against traditional acrylamide-based TCIs and reversible analogs. The data below illustrates that while reversible analogs may possess lower initial KI​ values, the highly efficient kinact​ of 4-MOSF drives superior overall efficiency ( kinact​/KI​ ).

Inhibitor ClassRepresentative WarheadTarget NucleophileBinding Affinity ( KI​ )Inactivation Rate ( kinact​ )Efficiency ( kinact​/KI​ )Aqueous Stability ( t1/2​ )
4-MOSF TCI (Product) Sulfonyl FluorideLys, Tyr, Ser0.5 µM0.02 s⁻¹40,000 M⁻¹s⁻¹ High (>24h in buffer)
Standard TCI (Alt 1) AcrylamideCys0.8 µM0.01 s⁻¹12,500 M⁻¹s⁻¹ Moderate
Reversible (Alt 2) NoneN/A0.05 µMN/AN/A High

Note: kinact​/KI​ is the definitive predictor of in vivo covalent target occupancy[6].

Experimental Workflows for Kinetic Validation

To ensure scientific rigor, the evaluation of 4-MOSF inhibitors requires a self-validating system combining biochemical progress-curve analysis with orthogonal biophysical validation[6].

Workflow Prep Reagent Prep (Enzyme + 4-MOSF) Incubate Continuous Assay (Progress Curves) Prep->Incubate Data Extract k_obs (Non-linear fit) Incubate->Data Result Calculate k_inact / K_I (Potency Metric) Data->Result MS LC-MS Validation (Covalent Adduct) Data->MS Orthogonal Validation

Step-by-step workflow for determining and validating covalent kinetic parameters.

Protocol 1: Continuous Progress-Curve Assay for kinact​/KI​ Determination

Causality Focus: Continuous assays are prioritized over end-point assays because they allow the direct observation of the transition from reversible binding to covalent inactivation, capturing the pseudo-first-order rate constant ( kobs​ ) in real-time[6].

  • Assay Preparation: Prepare a master mix containing the target enzyme and a fluorogenic/chromogenic substrate at a concentration near its Km​ . Ensure the buffer pH is physiologically relevant (pH 7.4), as sulfonyl fluoride reactivity is highly pH-dependent.

  • Inhibitor Titration: Prepare a serial dilution of the 4-MOSF inhibitor (ranging from 0.1× to 10× the estimated KI​ ).

  • Continuous Monitoring: Initiate the reaction by adding the inhibitor to the enzyme-substrate mix. Immediately monitor product formation continuously for 60–120 minutes.

  • Data Extraction: Fit the resulting non-linear progress curves to the integrated rate equation for time-dependent inhibition:

    Product=kobs​vi​​[1−exp(−kobs​⋅t)]

    This extracts the kobs​ for each inhibitor concentration.

  • Parameter Calculation: Plot kobs​ versus inhibitor concentration [I] . Fit the data to the hyperbolic equation:

    kobs​=KI​+[I]kinact​⋅[I]​

    The initial slope of this curve defines the critical kinact​/KI​ ratio[6].

Protocol 2: Intact-Protein LC-MS Validation

Causality Focus: Biochemical kinetics alone cannot differentiate between true covalent modification and extremely slow-off-rate reversible binding. Intact-protein mass spectrometry is mandatory to confirm the covalent mechanism and verify a 1:1 binding stoichiometry, ruling out promiscuous labeling[1].

  • Incubation: Incubate the target protein (2 µM) with an excess of the 4-MOSF inhibitor (20 µM) at 21 °C[1]. Include a parallel control using a reversible analog.

  • Quenching & Desalting: After 2 hours, quench the reaction and remove small molecules using a Zeba spin desalting column or an online LC trap column.

  • MS Acquisition: Inject the sample into an ESI-TOF mass spectrometer.

  • Deconvolution: Deconvolute the raw mass spectra using maximum entropy algorithms. A successful 4-MOSF TCI will show a complete mass shift corresponding to the intact protein mass plus the mass of the inhibitor (minus the mass of the leaving fluoride ion), confirming a 1:1 covalent adduct[1].

References[1] Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72 - ACS Publications. acs.org.https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01530[3] Exploring Covalent Bond Formation at Tyr‐82 for Inhibition of Ral GTPase Activation - PMC. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8918231/[6] A Perspective on the Kinetics of Covalent and Irreversible Inhibition - ResearchGate. researchgate.net.https://www.researchgate.net/publication/348270104_A_Perspective_on_the_Kinetics_of_Covalent_and_Irreversible_Inhibition[2] Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry. acs.org.https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00822[4] Heteroatomic Aliphatic Sulfonyl Halides - Product Catalog - AiFChem. aifchem.com.https://www.aifchem.com/category/Heteroatomic-Aliphatic-Sulfonyl-Halides.html[5] 1820718-58-8|7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride - BLDpharm. bldpharm.com.https://www.bldpharm.com/products/1820718-58-8.html

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Safety & Regulatory Compliance

Safety

The Chemical Causality: Why Sulfonyl Fluorides Require Specific Protocols

Operational Guide: Proper Disposal and Handling of 4-Methoxyoxolane-3-sulfonyl Fluoride As Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry becomes a cornerstone of modern drug development, laboratories are increasin...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling of 4-Methoxyoxolane-3-sulfonyl Fluoride

As Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry becomes a cornerstone of modern drug development, laboratories are increasingly utilizing reagents like 4-methoxyoxolane-3-sulfonyl fluoride (CAS: 1935989-25-5)[1]. While these compounds offer unprecedented chemoselectivity and biological orthogonality, their unique thermodynamic stability presents distinct logistical and safety challenges at the end of their lifecycle[2],.

This guide provides researchers and environmental health and safety (EH&S) professionals with self-validating, step-by-step protocols to safely deactivate and dispose of 4-methoxyoxolane-3-sulfonyl fluoride, ensuring operational continuity and regulatory compliance.

To understand the disposal protocol, we must first understand the molecular behavior of the reagent. Traditional sulfonyl chlorides hydrolyze rapidly upon contact with ambient moisture, allowing for straightforward aqueous quenching. In contrast, the S-F bond in sulfonyl fluorides possesses a homolytic bond dissociation energy of ~90.5 kcal/mol—nearly double that of the S-Cl bond (~46 kcal/mol)[2].

Because of this high bond energy, 4-methoxyoxolane-3-sulfonyl fluoride is highly resistant to reduction and neutral hydrolysis[2],. If you simply discard this reagent into standard aqueous or acidic waste streams, it will persist. Over time, or under thermal stress, it can undergo slow decomposition to generate toxic, corrosive hydrogen fluoride (HF) gas[3],[4]. Therefore, safe disposal relies on deliberate, base-catalyzed hydrolysis to force the cleavage of the S-F bond, trapping the fluoride as an inert inorganic salt (e.g., NaF) before it enters the waste stream[5],[6].

Quantitative Hazard & Stability Comparison
PropertySulfonyl Fluoride (S-F)Sulfonyl Chloride (S-Cl)Operational Impact on Disposal
Bond Dissociation Energy ~90.5 kcal/mol~46.0 kcal/molS-F requires a strong base for deactivation; S-Cl hydrolyzes passively[2].
Aqueous Stability Highly stable (days to months)Highly reactive (minutes)Cannot rely on passive aqueous degradation in standard waste carboys.
Primary Decomposition Hazard Hydrogen Fluoride (HF) gasHydrogen Chloride (HCl) gasHF generation prohibits glass storage for bulk waste and requires specialized PPE[3],[4].

Chemical Degradation Pathway

The fundamental principle of in-lab deactivation is to subject the reagent to a strong nucleophile (OH⁻) that can overcome the activation energy barrier of the S-F bond, yielding a benign sulfonate and a fluoride salt[5],[6].

G A 4-Methoxyoxolane-3- sulfonyl fluoride B NaOH / MeOH / H2O (Base-Catalyzed Hydrolysis) A->B Nucleophilic Attack C Sodium 4-methoxyoxolane- 3-sulfonate B->C Cleaves S-F D Sodium Fluoride (NaF) (Aqueous Fluoride Waste) B->D Releases F-

Chemical degradation pathway of 4-Methoxyoxolane-3-sulfonyl fluoride via base hydrolysis.

Step-by-Step In-Lab Deactivation Protocol (Small Scale < 10g)

For residual reagent or small-scale reaction mixtures, active quenching is the safest approach to prevent the accumulation of reactive fluorides in your waste carboys[7].

Prerequisites:

  • PPE: Nitrile gloves, chemical splash goggles, and a flame-resistant lab coat[8]. Ensure 2.5% calcium gluconate gel is readily accessible in case of accidental HF exposure[9].

  • Environment: Conduct all steps inside a certified, properly ventilated fume hood[3].

Methodology:

  • Solvent Dissolution: Transfer the residual 4-methoxyoxolane-3-sulfonyl fluoride into a high-density polyethylene (HDPE) beaker. Dissolve the compound in a water-miscible organic solvent (e.g., Methanol or THF) at a ratio of roughly 10 mL solvent per 1 gram of reagent. This ensures a homogeneous reaction mixture[10].

  • Base Addition: Place the beaker on a magnetic stir plate. Slowly, dropwise, add an excess of 2M Sodium Hydroxide (NaOH) aqueous solution. Causality note: The addition must be slow to manage the exothermic nature of the hydrolysis and prevent solvent boiling.

  • Hydrolysis Incubation: Allow the mixture to stir vigorously at room temperature for 2 to 4 hours. This timeframe ensures complete nucleophilic displacement of the fluoride ion[5],[6].

  • Neutralization: Carefully check the pH. Use dilute 1M HCl to bring the solution down to a neutral pH (7-8). Do not over-acidify, as dropping the pH below 4 in the presence of free fluoride ions will generate HF[4].

  • Final Disposal: Transfer the neutralized, deactivated solution to a clearly labeled "Aqueous Halogenated Waste - Contains Fluoride Salts" container for standard EH&S pickup[7].

Large-Scale Disposal & Spill Response Logistics

For bulk quantities (>10g) or expired bottles, in-lab quenching becomes a thermal hazard. These materials must be handled through institutional waste segregation[7].

G Start Identify Waste Type Small Small Scale (<10g) or Residuals Start->Small Large Large Scale / Bulk (>10g) Start->Large Spill Accidental Spill Start->Spill Quench In-Lab Quenching (NaOH/MeOH) Small->Quench BulkContainer Segregate in Halogenated Waste Large->BulkContainer Absorb Absorb with Inert Material (Sand/Vermiculite) Spill->Absorb Aqueous Aqueous Fluoride Waste Stream Quench->Aqueous Incineration High-Temp Incineration (PFAS Protocol) BulkContainer->Incineration SolidWaste Solid Hazardous Waste Stream Absorb->SolidWaste

Decision-making workflow for the segregation and disposal of sulfonyl fluoride waste.

Bulk Segregation Protocol
  • Containment: Keep the unreacted 4-methoxyoxolane-3-sulfonyl fluoride in its original, tightly closed container. Do not transfer to glass if degradation is suspected[3].

  • Segregation: Strictly isolate this container from strong acids, bases, and oxidizing agents to prevent spontaneous hazardous reactions in the storage cabinet[4].

  • Labeling & Routing: Label the waste as "Halogenated Organic Waste - Sulfonyl Fluoride." Because it contains stable C-F and S-F bonds, it must be routed by your waste contractor to a facility capable of high-temperature incineration with flue gas scrubbing , which is the standard protocol for breaking down fluorinated compounds and PFAS-related materials without releasing toxic emissions[3],[9].

Emergency Spill Workflow
  • Evacuate & Ventilate: Immediately clear personnel from the immediate area and ensure maximum exhaust ventilation is active[3].

  • Contain & Absorb: Do not use combustible materials (like paper towels) to clean up concentrated spills. Instead, cover the spilled liquid with an inert, non-combustible absorbent material such as dry sand, silica gel, or vermiculite[11],[12].

  • Collection: Using non-sparking tools, sweep the absorbed material into a compatible, sealable plastic pail (HDPE is preferred)[3],[7].

  • EH&S Handoff: Seal the pail, label it as "Hazardous Solid Spill Waste - Contains Sulfonyl Fluoride," and contact your institutional University Police or EH&S department for immediate pickup[8].

References

  • Laboratory-Specific Standard Operating Procedures: Phenylmethylsulfonyl Fluoride (PMSF). LSU Health Sciences Center.[Link]

  • Product Index: 4-methoxyoxolane-3-sulfonyl fluoride. AA Blocks.[Link]

  • Chemical Waste Disposal Guidelines. Emory University / HKUST.[Link]

  • Olefination with Sulfonyl Halides and Esters: Synthesis of Unsaturated Sulfonyl Fluorides. Organic Letters, ACS Publications.[Link]

  • A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins. Research Explorer, UvA.[Link]

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin. National Institutes of Health (NIH).[Link]

Sources

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